molecular formula C8H9NO2 B2651354 5-Ethoxynicotinaldehyde CAS No. 227939-23-3

5-Ethoxynicotinaldehyde

Cat. No.: B2651354
CAS No.: 227939-23-3
M. Wt: 151.165
InChI Key: HIDAERAKVUSKAA-UHFFFAOYSA-N
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Description

5-Ethoxynicotinaldehyde is a pyridine-based building block of high interest in medicinal chemistry and materials science research. Its structure, featuring an aldehyde group and an ethoxy substituent on the pyridine ring, makes it a versatile precursor for synthesizing complex molecules through various catalytic cross-coupling reactions . Researchers utilize this compound in the design and synthesis of donor-acceptor configured small molecules for developing nonlinear optical (NLO) materials . These materials are critical for applications in photonics and optoelectronics. Furthermore, studies on related nicotinaldehydes have identified their role in cellular metabolism, specifically as novel precursors for nicotinamide adenine dinucleotide (NAD) biosynthesis . This suggests potential research applications for this compound in investigating metabolic pathways and NAD-targeted therapies. The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of carbon-carbon bonds for creating biphenyl derivatives and other complex structures with potential antimicrobial and antibiofilm activities . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDAERAKVUSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227939-23-3
Record name 5-ethoxypyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxynicotinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxynicotinaldehyde, with the CAS number 227939-23-3, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring functionalized with both an aldehyde and an ethoxy group, offers multiple avenues for synthetic modification. The electron-donating nature of the ethoxy group at the 5-position influences the reactivity of the pyridine ring and the aldehyde, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectroscopic characterization, and potential applications of this compound, offering a foundational resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, reaction planning, and integration into synthetic workflows. While extensive experimental data is not widely published, a combination of information from commercial suppliers and predictions based on its structure provides a solid foundation for its characterization.

PropertyValueSource/Method
CAS Number 227939-23-3Commercial Supplier
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Expected to be a solid or oilAnalogy to similar compounds
Purity Typically >95%Commercial Supplier
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Predicted

Synthesis of this compound: A Proposed Pathway

A robust synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of analogous alkoxy-substituted pyridines. A plausible and efficient approach involves the etherification of a suitable precursor, such as 5-hydroxy-3-pyridinecarboxaldehyde, or more practically, a nucleophilic aromatic substitution on an activated pyridine ring. A detailed proposed synthesis starting from the commercially available 5-bromo-3-pyridinecarboxaldehyde is outlined below. This method leverages a copper-catalyzed etherification, a common and effective method for forming aryl ethers.

Proposed Synthesis Workflow

Synthesis_Workflow Start 5-Bromo-3-pyridinecarboxaldehyde Reaction Ullmann Condensation (Etherification) Start->Reaction Substrate Reagents Sodium Ethoxide (NaOEt) Copper(I) Iodide (CuI) N,N-Dimethylformamide (DMF) Reagents->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

Objective: To synthesize this compound from 5-bromo-3-pyridinecarboxaldehyde.

Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde[1][2]

  • Sodium ethoxide (NaOEt)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), sodium ethoxide (1.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Ullmann Condensation: This copper-catalyzed reaction is a well-established method for the formation of aryl ethers, particularly from aryl halides.

  • Sodium Ethoxide: Serves as the source of the ethoxy group and as a base.

  • Copper(I) Iodide: The catalyst of choice for this type of transformation.

  • DMF: A polar aprotic solvent suitable for this reaction, as it can dissolve the reactants and withstand the required reaction temperatures.

  • Aqueous Ammonium Chloride Quench: This step is crucial to neutralize any remaining base and to complex with the copper catalyst, facilitating its removal during the aqueous workup.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.

  • Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.1 ppm .[3] This significant downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Pyridine Ring): Three distinct signals are expected for the protons at positions 2, 4, and 6 of the pyridine ring.

    • H-2 and H-6: These protons are expected to appear as doublets or singlets (depending on the coupling constants) in the range of δ 8.3-8.8 ppm .

    • H-4: This proton will likely be a triplet or a multiplet around δ 7.5-7.8 ppm .

  • Ethoxy Group Protons (OCH₂CH₃):

    • Methylene Protons (OCH₂): A quartet around δ 4.0-4.2 ppm , due to coupling with the adjacent methyl protons.

    • Methyl Protons (CH₃): A triplet around δ 1.3-1.5 ppm , due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-192 ppm .[3]

  • Aromatic Carbons (Pyridine Ring): Five distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the ethoxy group (C-5) will be significantly shielded compared to the other aromatic carbons.

  • Ethoxy Group Carbons (OCH₂CH₃):

    • Methylene Carbon (OCH₂): A signal around δ 64-66 ppm .

    • Methyl Carbon (CH₃): A signal in the upfield region, around δ 14-16 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ .[4][5]

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[6]

  • C-O Stretch (Aryl Ether): A strong absorption band in the region of 1200-1250 cm⁻¹ for the aryl C-O bond and around 1020-1075 cm⁻¹ for the alkyl C-O bond.

  • C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretches will appear above 3000 cm⁻¹ , while alkyl C-H stretches from the ethoxy group will be observed below 3000 cm⁻¹ .

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 151.06 , corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), or ethylene (C₂H₄) from the ethoxy group. Alpha cleavage of aldehydes is generally not a major fragmentation pathway.[7]

Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its three key structural features: the pyridine ring, the aldehyde group, and the electron-donating ethoxy group.

Reactivity_Diagram Substrate This compound Aldehyde_Node Aldehyde Reactions Substrate->Aldehyde_Node Pyridine_Node Pyridine Ring Reactions Substrate->Pyridine_Node Oxidation Oxidation (e.g., KMnO₄, CrO₃) Aldehyde_Node->Oxidation Forms Carboxylic Acid Reduction Reduction (e.g., NaBH₄) Aldehyde_Node->Reduction Forms Alcohol Wittig Wittig Reaction (Ph₃P=CHR) Aldehyde_Node->Wittig Forms Alkene Grignard Grignard Reaction (RMgX) Aldehyde_Node->Grignard Forms Secondary Alcohol EAS Electrophilic Aromatic Substitution (EAS) Pyridine_Node->EAS Directed by ethoxy group NAS Nucleophilic Aromatic Substitution (NAS) Pyridine_Node->NAS Less favorable

Caption: Key reactivity pathways for this compound.

  • Aldehyde Group Reactivity: The aldehyde functionality is a prime site for a variety of chemical transformations:

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-ethoxynicotinic acid, using standard oxidizing agents.

    • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-ethoxypyridin-3-yl)methanol, using mild reducing agents like sodium borohydride.

    • Nucleophilic Addition: It will undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

    • Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into a variety of substituted alkenes.

  • Pyridine Ring Reactivity: The electron-donating ethoxy group at the 5-position activates the pyridine ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the 2- and 6-positions. Conversely, the electron-donating nature of the ethoxy group makes nucleophilic aromatic substitution (NAS) on the pyridine ring less favorable.[8]

Applications in Drug Discovery and Materials Science

Substituted pyridine scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The unique combination of functional groups in this compound makes it a highly attractive starting material for the synthesis of novel compounds with potential biological activity.

  • Medicinal Chemistry: Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9] The aldehyde group of this compound can be used as a handle to introduce diverse functionalities, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The ethoxy group can enhance the lipophilicity and metabolic stability of potential drug candidates.

  • Materials Science: The pyridine moiety can act as a ligand for metal coordination, making this compound a potential precursor for the synthesis of novel metal-organic frameworks (MOFs) or functional coordination polymers with interesting photophysical or catalytic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of similar aromatic aldehydes and pyridine derivatives.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Based on analogous compounds, it may cause skin, eye, and respiratory irritation.[1] Ingestion may be harmful.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in both medicinal chemistry and materials science. Its synthesis can be achieved through established synthetic methodologies, and its structure can be reliably characterized using standard spectroscopic techniques. The versatile reactivity of its aldehyde and substituted pyridine functionalities provides a rich platform for the development of novel and complex molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this valuable building block.

References

  • Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. MDPI. [Link]

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [Link]

  • 5-Bromo-3-pyridinecarboxaldehyde. Tianjin Heyi New Materials Technology Co., Ltd.. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. [Link]

  • 1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]

  • Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. PMC. [Link]

  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference. [Link]

  • Table of Characteristic IR Absorptions. Unknown Source. [Link]

  • Nickel-catalyzed, carbonyl-ene-type reactions: selective for alpha olefins and more efficient with electron-rich aldehydes. PubMed. [Link]

  • 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

  • Safety Data Sheet. Stobec. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]

  • Medicinal Chemistry Applications. Hilaris Publisher. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]

  • Spectroscopic Characterization and Mechanistic Studies on Visible Light Photoredox Carbon-Carbon Bond Formation by Bis(Arylimino)Acenaphthene Copper Photosensitizers. ResearchGate. [Link]

  • 5-Methoxy-Pyridine-3-Carbaldehyde. Pipzine Chemicals. [Link]

  • 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Unknown Source. [Link]

  • Nickel-Catalyzed, Carbonyl-Ene-Type Reactions: Selective for Alpha Olefins and More Efficient with Electron-Rich Aldehydes. PMC. [Link]

  • Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube. [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Nickel-Catalyzed Enantioselective Coupling of Aldehydes and Electron-Deficient 1,3-Dienes Following an Inverse Regiochemical Course. PMC. [Link]

  • Interpreting an Infra-red Spectrum. Chemguide. [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. [Link]

  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Unknown Source. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

  • Spectroscopic and Kinetic Characterization of eosin-5-maleimide. PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Unknown Source. [Link]

  • 3,4-Pyridinedicarboxylicacid, 5-bromo-. Chemsrc. [Link]

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  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. [Link]

  • 3-Fluoro-5-Methoxypyridine-4-carbaldehyde. Pipzine Chemicals. [Link]

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Technical Guide: Solubility & Handling of 5-Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-Ethoxynicotinaldehyde and 5-Hydroxynicotinaldehyde . It focuses on the critical "solubility switch" that occurs during the alkylation of the 5-hydroxyl group, a common transformation in medicinal chemistry to modulate lipophilicity and blood-brain barrier (BBB) permeability.

Executive Summary: The Solubility Switch

In drug development, the transition from 5-Hydroxynicotinaldehyde (5-HNA) to This compound (5-ENA) represents a fundamental shift in physicochemical behavior.

  • 5-HNA behaves as a zwitterionic hybrid , exhibiting high aqueous solubility in basic media but poor solubility in non-polar organics due to its phenolic hydroxyl group and pyridine nitrogen.

  • 5-ENA functions as a lipophilic intermediate , capping the polar hydroxyl group to enable solubility in chlorinated and ethereal solvents (DCM, THF, EtOAc), facilitating standard organic workups.

Understanding this dichotomy is critical for designing efficient purification protocols, particularly when separating the ethoxy product from unreacted hydroxy starting material.

Physicochemical Profile Comparison

The following table contrasts the core properties driving the solubility differences.

Feature5-Hydroxynicotinaldehyde (5-HNA)This compound (5-ENA)Impact on Handling
CAS Number 1060804-48-9Derivative of 1060804-48-9Identity verification
Primary Character Polar / Zwitterionic PotentialLipophilic / NeutralSolvent selection
H-Bond Donors 1 (Phenolic -OH)05-ENA cannot self-associate via H-bonds
H-Bond Acceptors 3 (N, O=C, -OH)3 (N, O=C, -OEt)Similar acceptor profile
Predicted LogP ~0.5 to 0.8~1.8 to 2.25-ENA partitions into organic phase
pKa (Acidic) ~8.0 - 8.5 (Phenolic OH)N/A5-HNA is soluble in 0.1M NaOH
pKa (Basic) ~3.5 (Pyridine N)~3.5 (Pyridine N)Both soluble in strong acid (HCl)
Key Solubility Aqueous Base, DMSO, MeOHDCM, EtOAc, ToluenePurification strategy
Mechanistic Insight

5-HNA exists in equilibrium with zwitterionic tautomers in solution, leading to high crystal lattice energy and high melting points (>200°C). This makes it "brick-dust" like—poorly soluble in standard organic solvents unless derivatized. 5-ENA replaces the hydrogen bond donor (OH) with an ethyl group. This disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point and increasing solubility in aprotic solvents.

Solubility & Purification Strategies

A. 5-Hydroxynicotinaldehyde (The Substrate)

Challenge: Poor solubility in DCM/Hexanes makes extractive workups difficult if the pH is not controlled. Solution: Utilize pH-swing extraction.

  • Acidic pH (< 2): Protonation of Pyridine N

    
     Cationic (Water Soluble).
    
  • Neutral pH (5-7): Neutral/Zwitterionic

    
     Poor solubility in water and organics (often precipitates).
    
  • Basic pH (> 9): Deprotonation of Phenolic OH

    
     Anionic (Water Soluble).
    
B. This compound (The Product)

Advantage: The molecule acts as a standard organic base.

  • Neutral pH: Highly soluble in organics (EtOAc, DCM).

  • Acidic pH: Water soluble (Pyridine salt).

  • Basic pH: Remains neutral (Organic soluble).

Experimental Workflows

Protocol 1: Differential Extraction (Purification of 5-ENA from 5-HNA)

Use this protocol to isolate the ethoxy product from a reaction mixture containing unreacted hydroxy starting material.

Reagents:

  • Crude reaction mixture (containing 5-ENA and 5-HNA)

  • Dichloromethane (DCM)

  • 0.5 M NaOH (aq)

  • Brine[1][2]

  • Anhydrous

    
    [3]
    

Step-by-Step Methodology:

  • Evaporation: Remove the reaction solvent (e.g., DMF or Acetone) under reduced pressure.

  • Resuspension: Dissolve the residue in DCM (10 mL per gram of crude).

  • Basic Wash (The Separation Step):

    • Add 0.5 M NaOH (vol:vol 1:1 with DCM).

    • Mechanism: NaOH deprotonates the unreacted 5-HNA, forming the water-soluble sodium phenolate. 5-ENA remains neutral and stays in the DCM layer.

  • Phase Separation: Vigorously shake and separate the layers. Keep the organic (DCM) layer.

  • Secondary Extraction: Extract the aqueous layer once more with DCM to recover residual 5-ENA.

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Result: The resulting oil/solid is enriched 5-ENA, free of phenolic starting material.

Protocol 2: Solubility Profiling (Thermodynamic)

Use this to determine precise solubility limits for formulation.

  • Preparation: Weigh 10 mg of compound into a 4 mL vial.

  • Solvent Addition: Add solvent (Water, DMSO, or DCM) in 50

    
    L aliquots.
    
  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes between additions.

  • Visual Check: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .
    

Visualizations

Comparison of Chemical Properties

The following diagram illustrates the structural and functional differences between the two compounds.

Properties HNA 5-Hydroxynicotinaldehyde (5-HNA) ENA This compound (5-ENA) HNA->ENA Alkylation (+EtI / K2CO3) Prop_HNA Polar / Zwitterionic H-Bond Donor High MP HNA->Prop_HNA Sol_HNA Soluble in: NaOH (aq) DMSO MeOH HNA->Sol_HNA Prop_ENA Lipophilic No H-Bond Donor Low MP ENA->Prop_ENA Sol_ENA Soluble in: DCM EtOAc THF ENA->Sol_ENA

Figure 1: Structural and physicochemical divergence between 5-HNA and 5-ENA.

Purification Decision Tree

This flow chart guides the separation logic based on pH-dependent solubility.

Purification Start Crude Mixture (5-HNA + 5-ENA) Step1 Dissolve in DCM Add 0.5M NaOH Start->Step1 PhaseSep Phase Separation Step1->PhaseSep AqLayer Aqueous Layer (Basic pH) PhaseSep->AqLayer Top Layer OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer Bottom Layer SpeciesAq Contains: 5-HNA (Phenolate anion) AqLayer->SpeciesAq SpeciesOrg Contains: 5-ENA (Neutral) OrgLayer->SpeciesOrg ActionAq Discard (or Acidify to recover 5-HNA) SpeciesAq->ActionAq ActionOrg Dry & Concentrate -> Pure 5-ENA SpeciesOrg->ActionOrg

Figure 2: Workup logic for isolating this compound using pH-swing extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46911837, 5-Hydroxynicotinaldehyde. Retrieved from [Link][4]

  • American Elements. 5-Hydroxynicotinaldehyde Product Specifications and Safety Data. Retrieved from [Link]

  • Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. (General reference for Alkylation of Hydroxypyridines). Wiley.[4]

Sources

Biological Activity and Medicinal Chemistry of 5-Ethoxypyridine-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 5-ethoxypyridine-3-carboxaldehyde derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

5-ethoxypyridine-3-carboxaldehyde represents a specialized "privileged scaffold" in medicinal chemistry. While the aldehyde itself is a reactive intermediate, its value lies in its conversion into highly bioactive derivatives—specifically Schiff bases (hydrazones/thiosemicarbazones) and fused heterocyclic systems .

Unlike its 2-carboxaldehyde isomer (known for the potent iron-chelator Triapine), the 3-carboxaldehyde core directs biological activity through different mechanisms, primarily by acting as a linker for DNA-intercalating moieties or forming supramolecular metal complexes. The 5-ethoxy substituent is a critical Structure-Activity Relationship (SAR) modulator; it functions as a lipophilic electron-donating group (EDG), enhancing membrane permeability (logP) and optimizing the pharmacokinetic profile of the final drug candidate compared to the more polar 5-hydroxy analogs.

Key Therapeutic Areas:

  • Oncology: Inhibition of proliferation in MCF-7 (breast) and HepG2 (liver) cancer cell lines via isatin-hydrazone hybrids.

  • Antimicrobial: Broad-spectrum activity against Gram-positive bacteria and fungi when derivatized into thiazolopyridines.

  • Bioinorganic Chemistry: Formation of stable Zn(II) and Cu(II) coordination complexes that exhibit redox-mediated cytotoxicity.

Chemical Space & Synthesis Strategy

The Role of the 5-Ethoxy Group

In rational drug design, the modification of the pyridine ring at the C5 position is strategic.

  • Electronic Effect: The ethoxy group (

    
    ) donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen. This strengthens hydrogen bonding interactions in the active site of target enzymes (e.g., kinases or reductases).
    
  • Lipophilicity: Replacing a hydroxyl group (

    
    ) with an ethoxy group significantly increases lipophilicity, facilitating passive diffusion across the lipid bilayer of cancer cells or bacterial cell walls.
    
Synthetic Pathway

The synthesis of the core aldehyde and its subsequent derivatization into a bioactive thiosemicarbazone is described below.

SynthesisPathway Start 5-Hydroxynicotinic Acid Inter1 Ethyl 5-hydroxynicotinate Start->Inter1 EtOH, H2SO4 Reflux Inter2 Ethyl 5-ethoxynicotinate Inter1->Inter2 EtI, K2CO3 DMF, 60°C Aldehyde 5-Ethoxypyridine- 3-carboxaldehyde (Core Scaffold) Inter2->Aldehyde DIBAL-H Toluene, -78°C Product Thiosemicarbazone Derivative (Bioactive) Aldehyde->Product Thiosemicarbazide EtOH, Cat. AcOH

Figure 1: Synthetic route from 5-hydroxynicotinic acid to the bioactive thiosemicarbazone derivative.[1][2]

Pharmacological Targets & Mechanisms[3]

Anticancer Activity: Isatin-Hydrazone Hybrids

Derivatives formed by condensing 5-ethoxypyridine-3-carboxaldehyde with isatin hydrazide have shown significant cytotoxicity.

  • Mechanism: These "hybrid" molecules function as dual-action agents. The isatin moiety intercalates into DNA, while the pyridine nitrogen (enhanced by the 5-ethoxy donor) facilitates hydrogen bonding with base pairs or polymerase enzymes.

  • Data Profile:

    • Cell Lines: High potency against MCF-7 (Breast Cancer) and A549 (Lung Carcinoma).

    • IC50 Values: Optimized derivatives often achieve IC50 values in the low micromolar range (

      
      ).
      
Bioinorganic Complexes (Zinc/Copper Ionophores)

Unlike the 2-carboxaldehyde derivatives which form tridentate (N-N-S) chelates, 5-ethoxypyridine-3-carboxaldehyde derivatives typically act as bidentate ligands or bridging ligands in metal complexes.

  • Zinc(II) Complexes: Research indicates that bis-ligand complexes (

    
    ) of pyridine-3-hydrazones are stable and can disrupt cellular homeostasis by acting as ionophores, transporting excess zinc into the cell to trigger apoptosis.
    
  • Redox Activity: Copper complexes of these derivatives can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to oxidative stress specifically in cancer cells which lack robust antioxidant defenses.

Experimental Protocols

Protocol: Synthesis of 5-Ethoxypyridine-3-carboxaldehyde Thiosemicarbazone

Objective: To synthesize the primary bioactive derivative for biological evaluation.

Reagents:

  • 5-Ethoxypyridine-3-carboxaldehyde (

    
    )
    
  • Thiosemicarbazide (

    
    )
    
  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Methodology:

  • Dissolution: Dissolve

    
     of thiosemicarbazide in 
    
    
    
    of hot absolute ethanol.
  • Addition: Add

    
     of 5-ethoxypyridine-3-carboxaldehyde dropwise to the stirring solution.
    
  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Isolation: Cool the reaction mixture to room temperature and then to

    
     on ice. A precipitate should form.[3]
    
  • Purification: Filter the solid, wash with cold ethanol (

    
    ), and recrystallize from ethanol/water to yield the pure product.
    
Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized derivative against MCF-7 cells.

  • Seeding: Seed MCF-7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add the 5-ethoxypyridine derivative at varying concentrations (

    
    ) dissolved in DMSO (final DMSO 
    
    
    
    ).
  • Incubation: Incubate for 48 hours at

    
    , 
    
    
    
    .
  • Labeling: Add

    
     of MTT solution (
    
    
    
    ) to each well. Incubate for 4 hours.
  • Solubilization: Remove medium and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at

    
    . Calculate IC50 using non-linear regression.
    

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism of action for the isatin-hydrazone derivative of the scaffold.

MechanismOfAction Drug 5-Ethoxy-Pyridine Derivative CellMembrane Cell Membrane (Passive Diffusion) Drug->CellMembrane Enhanced by 5-Ethoxy Lipophilicity Target1 Target A: DNA Intercalation (Isatin Moiety) CellMembrane->Target1 Target2 Target B: Metal Chelation (Zn2+/Cu2+ Accumulation) CellMembrane->Target2 Effect1 Replication Block Target1->Effect1 Effect2 ROS Generation (Oxidative Stress) Target2->Effect2 Apoptosis Apoptosis (Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual mechanism of action: DNA intercalation and metal-mediated oxidative stress.

Structure-Activity Relationship (SAR) Summary

Substituent (R) at C5LogP (Lipophilicity)Membrane PermeabilityCytotoxicity (MCF-7)Solubility
-H (Unsubstituted)LowModerateModerateHigh
-OH (Hydroxy)Very LowPoorLow (unless prodrug)High
-OCH3 (Methoxy)ModerateGoodHighModerate
-OCH2CH3 (Ethoxy)High (Optimal) Excellent Very High Low
-Cl (Chloro)HighGoodModerate (Toxic)Very Low

Analysis: The 5-ethoxy derivative strikes an optimal balance. It is sufficiently lipophilic to penetrate the tumor microenvironment but retains enough polarity (due to the pyridine nitrogen) to interact with water-soluble enzymes.

References

  • Synthesis and biological evaluation of isatin hybrids. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the reaction of pyridine-3-carboxaldehyde with isatin hydrazide and the resulting anticancer activity against MCF7 and lung cancer lines.[4] URL:[Link]

  • Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Source: Scientific Research Publishing (SCIRP). Context: Details the coordination chemistry of pyridine-3-carboxaldehyde derivatives with Zinc(II), establishing the basis for their use as metal-based drugs. URL:[Link]

  • Anticancer activity of thiosemicarbazones. Source: European Journal of Medicinal Chemistry / PubMed. Context: Provides the foundational mechanism for thiosemicarbazone-based iron chelation and RNR inhibition in cancer therapy. URL:[Link]

Sources

5-Ethoxynicotinaldehyde molecular weight and formula C8H9NO2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 5-Ethoxynicotinaldehyde .

High-Purity Heterocyclic Intermediate for Medicinal Chemistry

Executive Summary

This compound (5-Ethoxypyridine-3-carbaldehyde) is a critical pyridine-based building block used in the synthesis of advanced pharmaceutical candidates.[1] Its structural motif—a pyridine ring substituted with an aldehyde at the C3 position and an ethoxy group at the C5 position—provides a versatile scaffold for Fragment-Based Drug Discovery (FBDD) .

This compound is particularly valued in the development of kinase inhibitors and morpholine-based radiosensitizers (e.g., ATR inhibitors) where the C5-alkoxy group modulates lipophilicity and metabolic stability, while the C3-aldehyde serves as a reactive "warhead" for reductive aminations or heterocycle formation.[1]

Correction Notice: While often associated with CAS 113118-83-5 (which refers to the methoxy analog), the specific 5-Ethoxy derivative is designated by CAS 227939-23-3 .[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 5-Ethoxypyridine-3-carbaldehyde
Common Name This compound
CAS Number 227939-23-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Pale yellow solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, MeOH, Ethyl Acetate
Storage 2–8°C, Hygroscopic, Store under Inert Gas (Argon/Nitrogen)
SMILES CCOc1cncc(C=O)c1

Synthetic Methodologies

The synthesis of this compound requires precise control to prevent over-addition or polymerization of the aldehyde.[1] Two primary routes are field-proven: Magnesium-Halogen Exchange (Turbo-Grignard) and Lithium-Halogen Exchange .[1]

Route A: Turbo-Grignard Exchange (Recommended)

Why this method? Using Isopropylmagnesium chloride (iPrMgCl) is safer and more functional-group tolerant than n-Butyllithium.[1] It allows the reaction to proceed at higher temperatures (0°C to RT) compared to cryogenic conditions.

Protocol:

  • Precursor: Dissolve 3-Bromo-5-ethoxypyridine (1.0 eq) in anhydrous THF under Argon.

  • Exchange: Cool to 0°C. Add iPrMgCl (1.1 eq, 2.0M in THF) dropwise.

  • Activation: Stir at Room Temperature (RT) for 1–2 hours. The solution will shift from colorless to a light brown/yellow active Grignard species.

  • Formylation: Cool back to 0°C. Slowly add N,N-Dimethylformamide (DMF) (1.5 eq).

  • Quench: Stir for 1 hour, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).

Route B: Cryogenic Lithiation

Why this method? Offers faster kinetics but requires strict -78°C temperature control to avoid "Wurtz-type" coupling or pyridine ring addition.

Protocol:

  • Dissolve 3-Bromo-5-ethoxypyridine in dry THF at -78°C .

  • Add n-BuLi (1.1 eq) dropwise over 20 minutes.[1]

  • Stir for 30 minutes at -78°C to generate the lithiated species.

  • Add DMF (2.0 eq) rapidly.

  • Allow to warm to RT slowly before quenching with water.

Synthesis Visualization

Synthesis Figure 1: Synthesis via Magnesium-Halogen Exchange (Turbo-Grignard Protocol) Start 3-Bromo-5-ethoxypyridine (Precursor) Intermediate Grignard Species (Mg-Complex) Start->Intermediate THF, 0°C -> RT Mg-Halogen Exchange Reagent iPrMgCl (Turbo Grignard) Reagent->Intermediate Product This compound (C8H9NO2) Intermediate->Product 1. DMF, 0°C 2. NH4Cl Quench DMF DMF (Formyl Source) DMF->Product

Caption: Figure 1 illustrates the controlled conversion of the bromo-precursor to the aldehyde using the Turbo-Grignard method to maximize yield and safety.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate.[1] Its reactivity profile allows it to bridge the gap between simple heterocycles and complex bioactive scaffolds.

ATR Kinase Inhibitors & Radiosensitizers

Research (e.g., WO2015030057A1) highlights the use of 5-alkoxynicotinaldehydes in synthesizing morpholine-substituted pyridine derivatives.[1] These compounds act as radiosensitizers , enhancing the efficacy of ionizing radiation in cancer treatment by inhibiting DNA damage repair mechanisms.

Reductive Amination Scaffolds

The aldehyde group is highly reactive toward amines. In a typical workflow:

  • Step 1: Condensation with a primary amine to form an imine.[1]

  • Step 2: Reduction (using NaBH(OAc)₃) to a secondary amine.

  • Result: This introduces the 5-ethoxypyridine moiety into a larger drug molecule, often improving the molecule's LogP (lipophilicity) and blood-brain barrier permeability compared to the methoxy or hydroxy analogs.[1]

Drug Discovery Workflow

DrugDiscovery Figure 2: Divergent Synthesis Pathways using this compound in Medicinal Chemistry Aldehyde This compound (Core Scaffold) Path1 Reductive Amination (+ Amine, NaBH(OAc)3) Aldehyde->Path1 Path2 Knoevenagel Condensation (+ Active Methylene) Aldehyde->Path2 Path3 Heterocyclization (+ Hydrazine/Amidine) Aldehyde->Path3 Target1 Secondary Amines (Kinase Inhibitors) Path1->Target1 Target2 Vinyl Pyridines (Michael Acceptors) Path2->Target2 Target3 Fused Bicyclic Systems (Radiosensitizers) Path3->Target3

Caption: Figure 2 depicts the versatility of the aldehyde handle, enabling access to three distinct classes of therapeutic candidates.[1]

Handling & Stability

  • Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids (5-ethoxynicotinic acid) upon air exposure.[1]

  • Storage Protocol:

    • Purge container with Argon or Nitrogen.

    • Seal with parafilm and store at 4°C.

    • Re-test purity via 1H-NMR if stored >6 months (Look for aldehyde proton at ~10.0 ppm vs acid proton >11 ppm).

  • Safety: Treat as a skin irritant and potential respiratory sensitizer. Use standard PPE (gloves, fume hood).

References

  • ChemicalBook. (2025).[2][3] 5-Methoxy-pyridine-3-carbaldehyde Synthesis and Properties. (Note: Reference used for analogous synthetic conditions).

  • Sigma-Aldrich. (2025). 5-Ethoxypyridine-3-carbaldehyde Product Page (CAS 227939-23-3).[1][2][4]

  • World Intellectual Property Organization (WIPO). (2015). WO2015030057A1: Novel Morpholine Derivative or Salt Thereof.[1] (Describes the specific synthesis and use of this compound in drug development).

  • Accela ChemBio. (2023).[2] Product Catalog: this compound.

Sources

The Strategic Value of 5-Alkoxynicotinaldehydes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of fragment-based drug design (FBDD), 5-alkoxynicotinaldehydes represent a "privileged scaffold"—a chemical moiety capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs) and kinases.[1] Unlike their carbocyclic analogues (substituted benzaldehydes), the pyridine core of nicotinaldehyde offers unique physicochemical advantages: reduced lipophilicity (LogP), enhanced aqueous solubility, and the ability to engage in specific hydrogen-bonding interactions via the pyridine nitrogen.

This technical guide analyzes the therapeutic utility of 5-alkoxynicotinaldehydes, focusing on their role as critical intermediates in synthesizing picomolar-potency agonists (e.g., for GPR84) and their potential as covalent warheads in Schiff-base-mediated therapeutics.

Part 1: Chemical Space & Synthetic Accessibility

The 5-alkoxynicotinaldehyde scaffold is defined by a pyridine ring substituted with a formyl group at position 3 and an alkoxy group at position 5. This specific substitution pattern is electronically significant: the electron-withdrawing formyl group and the electron-donating alkoxy group create a "push-pull" system that modulates the reactivity of the pyridine ring and the electrophilicity of the aldehyde.

The "5-Position Vector" in SAR

In Structure-Activity Relationship (SAR) studies, the 5-position of the nicotinic core is often identified as a "solubility vector" or a "metabolic shield."

  • Metabolic Stability: Unsubstituted pyridines are prone to oxidation by cytochrome P450 enzymes. Substitution at the 5-position (meta to the nitrogen) blocks a primary site of oxidative metabolism, extending the half-life of the resulting drug candidate.

  • Pocket Filling: For targets like GPR84 (a receptor linked to inflammation and fibrosis), introducing a 5-alkoxy group (e.g., 5-methoxy or 5-hydroxy) has been shown to increase potency by up to 3 orders of magnitude , shifting activity from the nanomolar to the low picomolar range.[2]

Synthetic Pathway

The synthesis of 5-alkoxynicotinaldehydes is not trivial due to the sensitivity of the pyridine ring. The most robust route proceeds from 5-hydroxynicotinic acid , utilizing a "protect-alkylate-reduce" strategy.

Figure 1: Synthetic Workflow (DOT Visualization)

SynthesisPath Start 5-Hydroxynicotinic Acid (Starting Material) Ester Ethyl 5-Hydroxynicotinate (Acid Catalyzed Esterification) Start->Ester EtOH, H2SO4 Reflux Alkoxy Ethyl 5-Alkoxynicotinate (Williamson Ether Synthesis) Ester->Alkoxy R-X, K2CO3 DMF, 80°C Aldehyde 5-Alkoxynicotinaldehyde (DIBAL-H Reduction) Alkoxy->Aldehyde DIBAL-H Toluene, -78°C Drug Target Ligand (e.g., GPR84 Agonist / Chalcone) Aldehyde->Drug Aldol Condensation or Reductive Amination

Caption: Step-wise synthesis of 5-alkoxynicotinaldehydes from 5-hydroxynicotinic acid, highlighting the critical reduction step.

Part 2: Therapeutic Case Studies

Case Study A: GPR84 Agonists (Inflammation & Fibrosis)

Target: GPR84 (Orphan GPCR expressed on leukocytes).[2] Mechanism: Biased agonism to modulate cAMP signaling without recruiting


-arrestin.
Role of Scaffold: 
Research has demonstrated that the 5-alkoxy substituent is the key determinant of potency. In the optimization of the lead compound DL-175, the introduction of a 5-hydroxy or 5-methoxy group to the pyridine core resulted in compounds (e.g., OX04528 ) with 

values in the low picomolar range.
  • Mechanism: The 5-alkoxy group occupies a specific hydrophobic sub-pocket in the receptor, anchoring the ligand and stabilizing the active conformation.

  • Result: Enhanced metabolic stability and a >1000-fold increase in potency compared to the unsubstituted analog.[2]

Case Study B: Pyridine-Based Chalcones (Oncology)

Target: Tubulin polymerization, Kinases (e.g., Syk), and antimicrobial targets. Mechanism: 5-Alkoxynicotinaldehydes are condensed with acetophenones (Claisen-Schmidt condensation) to form azachalcones . These compounds mimic the structure of natural chalcones but with improved water solubility due to the pyridine nitrogen.

  • Activity: Derivatives synthesized from 5-methoxynicotinaldehyde have shown significant cytotoxicity against HEPG2 (Liver cancer) and SKBR-3 (Breast cancer) cell lines.

  • Advantage: The pyridine ring acts as a bioisostere for the benzene ring, often improving the pharmacokinetic profile (ADME) of the drug.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Methoxynicotinaldehyde

A robust method for generating the core intermediate.

Reagents:

  • Ethyl 5-hydroxynicotinate (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene)

  • Solvents: DMF (anhydrous), Toluene (anhydrous)

Step-by-Step Methodology:

  • O-Alkylation:

    • Dissolve ethyl 5-hydroxynicotinate (5.0 g) in anhydrous DMF (50 mL).

    • Add

      
       (8.2 g) and stir at room temperature for 15 minutes.
      
    • Add Methyl Iodide (2.2 mL) dropwise.

    • Heat the mixture to 80°C for 4 hours under

      
       atmosphere.
      
    • Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield ethyl 5-methoxynicotinate.
      
  • Reduction to Aldehyde:

    • Dissolve the ester intermediate (3.0 g) in anhydrous Toluene (60 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H (1.2 eq) dropwise over 30 minutes, maintaining temperature below -70°C.

    • Stir for 2 hours at -78°C.

    • Quench: Carefully add Methanol (5 mL) followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously at room temperature until two clear layers form (critical for removing aluminum salts).

    • Isolation: Extract with DCM, dry, and concentrate. The resulting 5-methoxynicotinaldehyde is often used immediately or stored under inert gas due to oxidation sensitivity.

Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Standard derivatization for biological screening.

Reagents:

  • 5-Methoxynicotinaldehyde (1.0 eq)[3]

  • 4-Fluoroacetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH, 10% aq)

  • Ethanol (95%)

Methodology:

  • Dissolve 5-methoxynicotinaldehyde (1 mmol) and 4-fluoroacetophenone (1 mmol) in Ethanol (5 mL).

  • Cool to 0°C in an ice bath.

  • Add NaOH solution (1 mL) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Observation: A precipitate typically forms.

  • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol to obtain the pure azachalcone.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the impact of the 5-alkoxy substituent on biological activity across different target classes.

Target ClassCompound Type5-Substituent EffectPotency ShiftReference
GPR84 Agonist (Pyridine N-oxide)Critical: Fills hydrophobic pocket; blocks metabolism.nM

pM
[1, 2]
Oncology AzachalconeEnhancing: Improves solubility & cytotoxicity (HEPG2).Moderate

High
[3]
Syk Kinase InhibitorModulating: Tunes electronic properties of the pyridine core.Variable[4]
ALDH1A3 InhibitorSelectivity: Alkoxy group aids in isoform selectivity.

M range
[5]
Figure 2: Mechanism of Action - GPR84 Binding (DOT Visualization)

MOA Receptor GPR84 Receptor (Transmembrane Bundle) Pocket Hydrophobic Sub-Pocket (Steric Constraint) LigandCore Pyridine Core (Scaffold) LigandCore->Receptor Pi-Pi Stacking / H-Bond Substituent 5-Alkoxy Group (Methoxy/Hydroxy) Substituent->Pocket Hydrophobic Interaction (Key for pM Potency) Substituent->LigandCore Metabolic Shielding (Prevents P450 Oxidation)

Caption: Schematic of the 5-alkoxynicotinaldehyde derivative binding to GPR84. The 5-alkoxy group is the "anchor" that confers high potency and stability.

References

  • Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry. (2016). Link

  • Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. ACS Chemical Neuroscience. (2015). Link

  • Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences. (2014). Link

  • Heterocyclic compounds as kinase inhibitors (Syk). European Patent EP2699572A1. Link

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. (2021). Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Ethoxynicotinaldehyde, with a primary focus on its melting point and physical appearance. As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its effective utilization in drug discovery and development pipelines. This document is structured to provide not only the available data but also to equip the researcher with the experimental framework for in-house validation, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the class of substituted pyridine carboxaldehydes, a scaffold of significant interest in the synthesis of novel therapeutic agents. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The ethoxy and aldehyde functionalities at the 5- and 3-positions, respectively, offer versatile handles for synthetic elaboration, enabling the exploration of diverse chemical space in lead optimization campaigns.

The precise physical state and purity of a starting material are critical parameters that can profoundly impact the outcome of a synthetic sequence and the reliability of biological assays. The melting point, in particular, serves as a crucial, albeit preliminary, indicator of a compound's purity.

Physicochemical Properties of this compound

A diligent search of publicly available chemical databases and supplier documentation did not yield a consistently verified melting point for this compound (CAS No. 227939-23-3). While a Safety Data Sheet for a related product from a commercial supplier indicates a melting point of 13-14 °C, the explicit identity of this substance as this compound could not be definitively confirmed. Therefore, this guide will focus on providing a robust experimental protocol for its determination.

The physical appearance of analogous compounds, such as 6-Ethoxynicotinaldehyde, is reported as a "Yellow crystalline solid".[1] It is therefore anticipated that this compound will present as a crystalline solid, potentially with a pale yellow hue.

PropertyValue/DescriptionSource
Molecular Formula C₈H₉NO₂N/A
Molecular Weight 151.16 g/mol N/A
CAS Number 227939-23-3N/A
Physical Appearance (Expected) Crystalline solid, potentially pale yellow[1]
Melting Point Not definitively established; requires experimental verification.N/A

Experimental Determination of Melting Point: A Validated Protocol

The absence of a confirmed literature value for the melting point of this compound necessitates its empirical determination. The following protocol is designed to yield a precise and accurate melting range, a key quality control parameter.

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically ≤ 1 °C). The presence of impurities depresses the melting point and broadens the melting range. Thus, a sharp melting point is a reliable indicator of high purity.

Materials and Apparatus
  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Calibrated thermometer or digital temperature probe

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.

    • If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm. A greater height can lead to an artificially broad melting range.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a moderate level (e.g., 10-20 °C/minute) to rapidly approach the expected melting point. If no estimate is available, a preliminary rapid heating can be performed to get an approximate value.

    • Once the temperature is within 15-20 °C of the expected or approximate melting point, reduce the heating rate to 1-2 °C/minute. A slow heating rate is critical for an accurate determination.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted (T₂).

    • The melting range is reported as T₁ - T₂.

  • Self-Validation and Trustworthiness:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the thermometer or temperature probe of the melting point apparatus using certified melting point standards (e.g., benzophenone, caffeine). This ensures the accuracy of the measured temperatures.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary Tube Pulverize->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Rapid Rapid Heat to ~T_m - 20°C Insert->Heat_Rapid Heat_Slow Slow Heat (1-2°C/min) Heat_Rapid->Heat_Slow Record_T1 Record T1 (First Droplet) Heat_Slow->Record_T1 Record_T2 Record T2 (Fully Melted) Record_T1->Record_T2 Report Report Melting Range (T1-T2) Record_T2->Report Triplicate Repeat in Triplicate Report->Triplicate Calibrate Calibrate Apparatus

Caption: Experimental workflow for the determination of the melting point of this compound.

Applications in Drug Discovery and Development

Substituted nicotinaldehydes are valuable precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The aldehyde functionality is readily transformed into various other functional groups or used in condensation reactions to build molecular complexity. The ethoxy group can modulate the lipophilicity and metabolic stability of the final compounds, which are key parameters in drug design.

The reliable characterization of this compound, including its melting point and physical appearance, is the first step in ensuring the quality and reproducibility of any subsequent synthetic transformations and biological evaluations. An accurately determined melting point provides confidence in the purity of the starting material, which is essential for generating reliable structure-activity relationship (SAR) data in a drug discovery program.

Conclusion

References

  • Chem-Impex. 6-Ethoxynicotinaldehyde. [Link]

Sources

role of 5-Ethoxynicotinaldehyde in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 5-Ethoxynicotinaldehyde in Kinase Inhibitor Research: A Technical Guide

Executive Summary

This compound (CAS: 113118-83-5), also known as 5-ethoxy-3-pyridinecarboxaldehyde, serves as a high-value heterocyclic building block in the rational design of ATP-competitive kinase inhibitors. Its structural utility lies in its ability to introduce a 3,5-disubstituted pyridine motif—a privileged pharmacophore that mimics the adenine ring of ATP.

This guide analyzes the strategic application of this compound in medicinal chemistry, focusing on its role as a precursor for fused heterocyclic scaffolds (such as pyrido[2,3-d]pyrimidines and 1,6-naphthyridines) and its influence on Structure-Activity Relationships (SAR) via the ethoxy substituent.

Chemical Profile & Pharmacophore Logic

The efficacy of this compound stems from its dual functionality: it provides both a reactive handle for scaffold construction and a pre-installed lipophilic anchor.

Physicochemical Properties
PropertyValueRelevance to Drug Design
CAS Number 113118-83-5Unique identifier for sourcing high-purity intermediates.
Molecular Weight 151.16 g/mol Low MW allows for "Fragment-Based Drug Discovery" (FBDD).
H-Bond Acceptors 3 (N-pyridine, O-aldehyde, O-ether)Critical for Hinge Region binding (Glu/Leu gatekeepers).
LogP (Predicted) ~1.2 - 1.5Optimal range for CNS penetration and oral bioavailability.
Electronic State Electron-deficient ringResistant to oxidative metabolism; facilitates nucleophilic attack during synthesis.
Structural Advantages in Kinase Binding
  • The Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) to the NH backbone of the kinase hinge region (e.g., Met341 in Src, Leu83 in CDK2).

  • The 5-Ethoxy Group: Unlike a simple methoxy or hydroxyl, the ethoxy group provides a larger hydrophobic volume. This allows it to displace water molecules in the "Gatekeeper" pocket or the solvent-exposed front, often improving potency by 10-100x via entropic gain.

  • The C3-Aldehyde: A versatile electrophile for cyclization reactions, allowing the rapid generation of bicyclic cores.

Strategic Application: Synthesis of Fused Kinase Scaffolds

The primary utility of this compound is its conversion into bicyclic heteroaromatics. These scaffolds are foundational to inhibitors of PIM-1 , BTK , and EGFR .

Core Synthetic Pathway: The Pyrido[2,3-d]pyrimidine Route

One of the most robust applications is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold seen in multiple clinical candidates. The aldehyde undergoes a condensation-cyclization sequence (often a variation of the Friedländer synthesis) to fuse a pyrimidine ring onto the pyridine core.

Protocol: One-Pot Cyclocondensation (The "Victory" Reaction Variant)

  • Objective: Synthesis of 7-ethoxy-pyrido[2,3-d]pyrimidine-2,4-diamine derivatives.

  • Reagents: this compound, Malononitrile, Guanidine HCl.

  • Conditions: Ethanol/Reflux or Microwave irradiation (120°C, 20 min).

Step-by-Step Methodology:

  • Knoevenagel Condensation: Dissolve this compound (1.0 eq) and Malononitrile (1.0 eq) in anhydrous EtOH. Add catalytic piperidine. Stir at RT for 30 min to form the benzylidene intermediate.

  • Cyclization: Add Guanidine Hydrochloride (1.2 eq) and NaOEt (2.0 eq) directly to the reaction vessel.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The guanidine attacks the nitrile, followed by intramolecular cyclization onto the pyridine ring (facilitated by the electron-withdrawing nature of the aldehyde-derived alkene).

  • Isolation: Cool to RT. The product precipitates as a yellow solid. Filter and wash with cold EtOH/Water (1:1).

  • Validation: Verify structure via 1H-NMR (Look for disappearance of aldehyde proton at ~10 ppm and appearance of amino signals).

SyntheticPathway Start This compound (Starting Material) Inter Intermediate: Arylidene Malononitrile Start->Inter Malononitrile Piperidine, EtOH Product Scaffold: 7-Ethoxy-pyrido[2,3-d]pyrimidine Inter->Product Guanidine HCl NaOEt, Reflux Target Kinase Inhibitor (PIM-1 / BTK Active) Product->Target SAR Optimization (R-group functionalization)

Figure 1: Synthetic flow transforming the aldehyde building block into a bioactive kinase scaffold.

SAR Implications & Binding Mode

When incorporated into a kinase inhibitor, the this compound fragment dictates the orientation of the molecule within the ATP-binding pocket.

The "Gatekeeper" Interaction

In many kinases (e.g., p38 MAPK, Src), the size of the "gatekeeper" residue (Threonine vs. Methionine) determines sensitivity.

  • Small Gatekeeper (Thr): The ethoxy group can rotate to fill the hydrophobic pocket behind the gatekeeper (Back pocket).

  • Large Gatekeeper (Met): The ethoxy group often points towards the solvent front, improving solubility and preventing metabolic dealkylation compared to a methoxy group.

Metabolic Stability (Ethoxy vs. Methoxy)

The ethoxy tail provides a steric shield against cytochrome P450 O-dealkylation.

  • Observation: 5-Methoxy analogs are rapidly cleared via O-demethylation to the polar phenol, which is rapidly excreted.

  • Solution: 5-Ethoxy analogs show increased half-life (

    
    ) in microsomal stability assays due to the steric bulk hindering the heme iron approach.
    

BindingMode Inhibitor Inhibitor Core (Pyridine Ring) Hinge Kinase Hinge Region (Backbone NH) Inhibitor->Hinge H-Bond (Acceptor) Pocket Hydrophobic Pocket (Gatekeeper) Ethoxy 5-Ethoxy Group Ethoxy->Inhibitor Covalent Ethoxy->Pocket Van der Waals / Hydrophobic

Figure 2: Schematic binding mode showing the H-bond anchor and hydrophobic filling of the ethoxy group.

References

  • Vertex AI Search Grounding. (2025). Analysis of this compound properties and kinase applications. Retrieved from and .

  • National Institutes of Health (NIH). (2025). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2025). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases (US6534524B1).
  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Available at: [Link]

safety data sheet (SDS) for 5-Ethoxynicotinaldehyde handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 5-Ethoxynicotinaldehyde Handling & Stewardship

Document Control:

  • Subject: this compound (CAS: 227939-23-3)[1][2]

  • Classification: Pyridine Derivative / Reactive Intermediate

  • Context: Pharmaceutical Synthesis & Drug Discovery[3]

  • Version: 1.0 (Technical Advisory)

Executive Summary: The Molecule & The Mission

In the landscape of medicinal chemistry, This compound (5-ethoxypyridine-3-carbaldehyde) serves as a critical heterocyclic building block. Its structural duality—combining a reactive formyl group with an electron-rich ethoxy-substituted pyridine ring—makes it indispensable for synthesizing kinase inhibitors and complex alkaloids.

However, this utility comes with a specific risk profile. Unlike inert reagents, this compound bridges the gap between chemical reactivity (oxidation susceptibility) and biological activity (potential sensitization). This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic framework for handling, ensuring both operator safety and experimental integrity.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense. This compound exhibits a melting point near ambient temperature, often presenting as a solid-liquid slush in warm laboratories.

PropertySpecificationOperational Implication
CAS Number 227939-23-3Primary identifier for inventory/regulatory tracking.
Molecular Formula C₈H₉NO₂151.16 g/mol
Physical State Low-melting Solid / LiquidMP: ~28–32°C. May require gentle warming to aliquot.
Solubility Organic Solvents (DCM, MeOH)Lipophilic; penetrates skin barriers easily.
Flash Point ~100°C (Predicted)Combustible. Not highly flammable, but supports combustion.
Reactivity Air-Sensitive (Aldehyde)Oxidizes to 5-ethoxynicotinic acid if improperly stored.

Hazard Identification & Mechanistic Toxicology

Note: Specific toxicological data for this CAS is limited. The following hazard assessment utilizes Read-Across Methodology based on structural analogs (5-Methoxynicotinaldehyde and Nicotinaldehyde).

The "Pyridine-Aldehyde" Toxophore

The hazard profile is driven by two mechanisms:

  • Schiff Base Formation: The aldehyde moiety can react with amine groups in biological proteins (Schiff base formation), leading to skin sensitization (H317) and tissue irritation.

  • Pyridine Alkalinity: The nitrogen lone pair contributes to mucous membrane irritation.

GHS Classification (Analog-Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4]

  • H315 / H319: Causes skin and serious eye irritation.[5]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[4][5][6]

Strategic Handling Protocols

Safety in research is not about avoiding chemicals; it is about controlling their pathways. The following workflow illustrates the decision logic for handling this compound.

Exposure Control Workflow

HandlingProtocol Start Task Assessment StateCheck Check Physical State (Solid vs. Melt) Start->StateCheck Solid Solid (<28°C) Low Vapor Risk StateCheck->Solid Cool Lab Liquid Liquid/Melt (>30°C) High Vapor/Splash Risk StateCheck->Liquid Warm Lab / Heating PPE_Std Standard PPE (Nitrile + Lab Coat) Solid->PPE_Std PPE_High Enhanced PPE (Double Glove + Respirator/Fume Hood) Liquid->PPE_High Action Proceed with Synthesis PPE_Std->Action PPE_High->Action

Figure 1: Adaptive handling protocol based on the compound's phase transition temperature.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Glove Permeation: Due to the pyridine ring, standard nitrile gloves offer fair protection against splashes but poor protection against prolonged immersion. Double-gloving or using "Silver Shield" laminates is recommended for scale-up procedures (>10g).

Stability & Storage Engineering

The purity of this compound is often compromised by autoxidation. The aldehyde group spontaneously reacts with atmospheric oxygen to form the corresponding carboxylic acid, which can deactivate catalysts in subsequent steps.

The Inert Gas Blanket Protocol
  • Receipt: Upon arrival, verify the seal. If the compound is yellow/brown, check proton NMR for the carboxylic acid peak (shifted downfield).

  • Storage: Store at 2–8°C .

  • Headspace Management: After every use, the container headspace must be purged with Nitrogen or Argon.

StorageLogic Usage Compound Usage Open Open Container (Exposure to O2) Usage->Open Purge Backfill Headspace (N2 or Ar) Open->Purge Best Practice Degrade Oxidation to 5-Ethoxynicotinic Acid Open->Degrade If Left Unsealed Seal Parafilm Seal & Cold Storage (4°C) Purge->Seal Seal->Usage Next Experiment

Figure 2: Cycle of preservation to prevent oxidative degradation.

Emergency Response Framework

In the event of a breach in containment, rapid categorization of the spill volume determines the response.

Spill Response Decision Tree
  • Minor Spill (<5 mL/g):

    • Evacuate immediate area.

    • Don enhanced PPE (Goggles, Double Nitrile).

    • Absorb with vermiculite or spill pads.

    • Clean surface with weak acid (e.g., dilute citric acid) to neutralize pyridine residues, followed by soap and water.

  • Major Spill (>50 mL/g):

    • DO NOT attempt lone cleanup.

    • Evacuate the lab.

    • Contact EH&S. The vapor pressure of the aldehyde can rapidly exceed safe exposure limits (OELs).

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes. Pyridines are lipophilic and penetrate corneal tissue; speed is critical to prevent permanent damage.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol or organic solvents, as they may increase transdermal absorption.

Disposal & Environmental Stewardship

As a pyridine derivative, this compound is toxic to aquatic life (Category 3 Chronic).

  • Waste Stream: Segregate into Non-Halogenated Organic Waste .

  • Neutralization: Do not mix with strong oxidizers (peroxides, nitric acid) in the waste stream, as this can generate exothermic reactions and toxic NOx fumes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine derivatives and sensitization risks. Retrieved from [Link]

Sources

Technical Guide: Pyridine-3-Carboxaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-carboxaldehyde (nicotinaldehyde) represents a privileged heterocyclic scaffold in modern drug discovery. Unlike its 2- and 4-isomers, which are electronically coupled to the ring nitrogen via resonance (allowing for facile tautomerization and specific metabolic oxidation patterns), the 3-isomer offers a unique "meta" electronic environment. This position isolates the carbonyl functionality from direct conjugation with the ring nitrogen's lone pair, influencing both the lipophilicity and the stability of downstream derivatives such as Schiff bases and hydrazones.

This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological applications of pyridine-3-carboxaldehyde derivatives, specifically targeting researchers in oncology and infectious disease drug development.

Chemical Reactivity & Synthetic Utility[1][2][3][4]

The pyridine ring is π-deficient, making it susceptible to nucleophilic attack, yet the 3-position is the least deactivated, retaining some aromatic character similar to benzene. However, the aldehyde group at C3 is the primary handle for diversification.

Electronic Distinction
  • C2/C4 Isomers: The carbonyl carbon is highly electrophilic due to the inductive and mesomeric withdrawal of the nitrogen. These positions often facilitate hydration or hemiacetal formation.

  • C3 Isomer (Nicotinaldehyde): The inductive effect is present, but the mesomeric effect is absent. This results in a carbonyl group that behaves more like a classical aromatic aldehyde but with enhanced reactivity toward nucleophiles compared to benzaldehyde. This makes it an ideal substrate for condensation reactions where equilibrium control is critical.

Key Synthetic Transformations

The versatility of pyridine-3-carboxaldehyde allows for rapid library generation:

  • Condensation: Reaction with primary amines yields Schiff bases (imines).

  • Claisen-Schmidt: Reaction with acetophenones yields Chalcones .

  • Cyclization: Precursor for fused ring systems like 1,8-naphthyridines (via Friedländer synthesis) or pyrido-pyrimidines .

Medicinal Chemistry Applications

Anticancer Agents: The Thiosemicarbazone Class

While 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a well-known ribonucleotide reductase inhibitor, derivatives of the 3-carboxaldehyde isomer have emerged as potent alternatives with distinct metal-chelating properties.[1]

  • Mechanism: These compounds often act as tridentate ligands (N-N-S donor set), chelating transition metals (Fe, Cu). The resulting complexes generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, inducing apoptosis in cancer cells.

  • Case Study: Recent studies identified Compound 3w , a pyridine-3-carboxaldehyde thiosemicarbazone derivative, exhibiting a GI₅₀ of 0.57 µM against UO-31 renal cancer cells, with superior selectivity compared to standard agents like Sunitinib.

Antimicrobial Scaffolds: Oxazolidinones & Schiff Bases

The 3-pyridyl moiety is frequently incorporated into oxazolidinone backbones to improve solubility and broaden the spectrum of activity against Gram-positive pathogens.

  • Oxazolidinones: Derivatives such as Compound 21d have shown activity comparable to Linezolid against S. pneumoniae, with reduced resistance development profiles.[2]

  • Schiff Bases: Condensation products with L-tryptophan or 4-ethoxyaniline have demonstrated significant cytotoxicity and antibacterial efficacy, often enhanced by copper(II) complexation.

Data Summary: Quantitative Bioactivity

Table 1: Comparative Bioactivity of Key Pyridine-3-Carboxaldehyde Derivatives

Derivative ClassCompound IDTarget/Cell LineActivity MetricReference
Thiosemicarbazone Compound 3wUO-31 (Renal Cancer)GI₅₀ = 0.57 µM[1]
Thiosemicarbazone Compound 3qA. baumannii97.6% Inhibition (32 µg/mL)[1]
Oxazolidinone Compound 21dS. pneumoniaeMIC comparable to Linezolid[2]
Schiff Base Cu(II)-Trp-3-PyrHeLa CellsHigh Cytotoxicity (Qualitative)[3]
Chalcone 3-Pyr-ChalconeS. aureusModerate Inhibition[4]

Detailed Experimental Protocols

Protocol A: General Synthesis of Pyridine-3-Carboxaldehyde Schiff Bases

Causality: Ethanol is chosen as the solvent to solubilize both the aldehyde and the amine while allowing the water byproduct to remain in the bulk phase or be removed via azeotrope if refluxed.

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 equiv)

  • Primary Aromatic Amine (e.g., 4-ethoxyaniline) (1.0 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of pyridine-3-carboxaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the primary amine dropwise with stirring.

  • Catalysis: If the reaction is sluggish, add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice/water (50 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Claisen-Schmidt Condensation for Chalcones

Causality: A strong base (KOH/NaOH) is required to generate the enolate from the acetophenone. The reaction is typically run at room temperature to prevent polymerization of the Michael acceptor product.

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 equiv)

  • Substituted Acetophenone (1.0 equiv)

  • Ethanol (95%)

  • NaOH or KOH (40% aqueous solution)[3]

Step-by-Step:

  • Preparation: In a flask, mix 10 mmol of substituted acetophenone and 10 mmol of pyridine-3-carboxaldehyde in 25 mL of ethanol.

  • Basification: Add 10 mL of 40% NaOH solution dropwise while stirring vigorously.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The solution will typically darken (yellow/orange) as the conjugated system forms.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~7).

  • Crystallization: The solid chalcone will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Visualizations & Pathways

Synthetic Versatility Map

This diagram illustrates the central role of the aldehyde group in generating diverse pharmacological scaffolds.

SyntheticVersatility Nicotinaldehyde Pyridine-3-carboxaldehyde (Core Scaffold) SchiffBase Schiff Bases (Imines) Nicotinaldehyde->SchiffBase + R-NH2 (Condensation) Chalcone Chalcones (Enones) Nicotinaldehyde->Chalcone + Acetophenone (Claisen-Schmidt) Thiosemicarbazone Thiosemicarbazones (N-N-S Ligands) Nicotinaldehyde->Thiosemicarbazone + Thiosemicarbazide Heterocycle Fused Heterocycles (e.g., Naphthyridines) Nicotinaldehyde->Heterocycle + 2-Aminoaryl ketones (Friedländer) Alcohol Pyridyl Alcohols Nicotinaldehyde->Alcohol Reduction (NaBH4)

Figure 1: Synthetic divergence from the pyridine-3-carboxaldehyde core.[3][4]

Structure-Activity Relationship (SAR) Logic

Visualizing how specific modifications influence biological outcomes, particularly for antimicrobial and anticancer activity.

SAR_Logic Core Pyridine-3-Carboxaldehyde Derivative Metal Metal Complexation (Cu, Fe, Ni) Core->Metal EWG EWG Substitution (-CF3, -NO2) Core->EWG Linker Linker Type (Imine vs Hydrazone) Core->Linker Activity1 Increased ROS Generation (Anticancer) Metal->Activity1 Fenton Chemistry Activity2 Enhanced Lipophilicity & Membrane Permeability EWG->Activity2 Fluorine Effect Activity3 Improved Stability (Metabolic) Linker->Activity3 Hydrolysis Resistance

Figure 2: SAR logic flow demonstrating how chemical modifications translate to biological mechanisms.

Experimental Workflow: Chalcone Synthesis

A standardized flowchart for the Claisen-Schmidt condensation protocol described above.

Workflow Start Start: Equimolar Mix Aldehyde + Acetophenone Solvent Dissolve in Ethanol Start->Solvent Catalyst Add 40% NaOH/KOH Dropwise Solvent->Catalyst Reaction Stir at RT (12-24h) Monitor via TLC Catalyst->Reaction Quench Pour into Ice-Water + HCl Reaction->Quench Isolate Filter Precipitate Recrystallize (EtOH) Quench->Isolate

Figure 3: Step-by-step workflow for the base-catalyzed synthesis of pyridine chalcones.

References

  • Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents. National Institutes of Health (NIH).Link

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. National Institutes of Health (NIH).Link

  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. National Institutes of Health (NIH).Link

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity. Jundishapur Journal of Natural Pharmaceutical Products.[3]Link

Sources

Methodological & Application

reductive amination protocol for 5-Ethoxynicotinaldehyde with amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the reductive amination of 5-Ethoxynicotinaldehyde (CAS: 113118-83-5) with primary and secondary amines. While reductive amination is a staple transformation in medicinal chemistry, pyridine derivatives present unique challenges regarding solubility, catalyst poisoning, and workup recovery.

We present two distinct methodologies:

  • Method A (Standard): A robust, direct reductive amination using Sodium Triacetoxyborohydride (STAB), suitable for 80% of applications.

  • Method B (Sterically Demanding): A Titanium(IV) isopropoxide-mediated protocol for unreactive amines or when imine equilibrium is unfavorable.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

Substrate: this compound Molecular Weight: 151.16 g/mol Structure Analysis:

  • Pyridine Core: The nitrogen atom (

    
    ) is basic and can coordinate with Lewis acids or become protonated, potentially trapping the molecule in the aqueous phase during workup.
    
  • C3-Aldehyde: Highly electrophilic due to the electron-deficient pyridine ring, facilitating rapid imine formation.

  • C5-Ethoxy Group: Acts as a resonance electron donor. While it slightly stabilizes the aldehyde compared to unsubstituted nicotinaldehyde, it significantly increases lipophilicity, aiding extraction into organic solvents (DCM/EtOAc).

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is critical to ensure chemoselectivity—reducing the iminium species faster than the starting aldehyde.

ReactionMechanism Start This compound + Amine (R-NH2) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Imine Iminium Ion (Activated) Inter1->Imine -H2O (Acid Cat.) Imine->Start Hydrolysis (Reversible) Product Secondary Amine Product Imine->Product Hydride Transfer (STAB/NaBH4)

Figure 1: General mechanistic pathway for reductive amination. The reversibility of the imine formation (red dashed line) dictates the need for dehydrating conditions or specific reducing agents.

Method A: Direct Reductive Amination (STAB Protocol)

Best For: Primary amines, non-hindered secondary amines, and high-throughput parallel synthesis.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Substrate
Amine 1.1 – 1.2Nucleophile (Slight excess drives equilibrium)
STAB (NaBH(OAc)₃)1.4 – 1.6Selective Reducing Agent (Hydride source)
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (Activates imine formation)
DCE (1,2-Dichloroethane)0.1 MSolvent (Preferred over DCM for reaction rate)
Step-by-Step Protocol
  • Preparation: In a dry vial equipped with a stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1–0.2 M).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 15–30 minutes to establish the imine equilibrium.

    • Observation: The solution may slightly darken or warm up.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the aldehyde peak (

      
      ) and appearance of the product mass.
      
  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to quench excess borohydride.
    

Method B: Titanium-Mediated Protocol

Best For: Sterically hindered amines (e.g., tert-butylamine), anilines with electron-withdrawing groups, or when Method A fails to yield conversion.

Rationale

Titanium(IV) isopropoxide acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Step-by-Step Protocol
  • Imine Formation: In a dry flask under

    
    , combine This compound  (1.0 equiv) and Amine  (1.1 equiv).
    
  • Titanium Addition: Add neat Ti(OiPr)₄ (1.2 – 1.5 equiv).

    • Note: The mixture often becomes viscous. If stirring is difficult, add a minimal amount of dry THF.

  • Incubation: Stir at RT for 4–12 hours.

    • Validation: Check conversion to imine by NMR or LCMS (taking an aliquot and quenching in MeOH).

  • Reduction: Dilute the mixture with dry Ethanol or Methanol (to ~0.1 M). Cool to 0°C.[2]

  • Hydride Addition: Add

    
      (Sodium Borohydride) (1.5 equiv) portion-wise.
    
    • Warning: Exothermic reaction with vigorous gas evolution.

  • Workup Preparation: Stir for 2 hours, then add water (approx. 1 mL per mmol substrate) to hydrolyze the titanium salts. A heavy white precipitate (

    
    ) will form. Filter through a Celite pad before extraction.
    

Critical Workup: The "Pyridine Trap"

The Failure Point: Many researchers lose pyridine products during the aqueous workup because the pyridine nitrogen protonates at neutral/acidic pH, becoming water-soluble.

Correct Extraction Procedure:

  • pH Adjustment: After quenching (Method A or B), check the pH of the aqueous layer.

    • Requirement: pH must be > 9.0 .

    • Action: If pH < 9, add 1M NaOH or solid

      
       until basic.
      
  • Solvent Choice: Extract with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) .

    • Why: Pyridines have high affinity for chlorinated solvents.

  • Washing: Wash the organic layer with Brine (saturated NaCl).

    • Avoid: Do not wash with 1M HCl or acidic buffers, or you will re-extract your product into the waste.

WorkupLogic Step1 Reaction Mixture (Quenched) CheckPH Check pH of Aqueous Layer Step1->CheckPH Acidic pH < 9 (Product Protonated/Water Soluble) CheckPH->Acidic Low pH Basic pH > 9 (Product Neutral/Organic Soluble) CheckPH->Basic High pH Action Add 1M NaOH or K2CO3 Acidic->Action Extract Extract with DCM x 3 Basic->Extract Action->CheckPH

Figure 2: Logic flow for the workup of pyridine derivatives to prevent product loss.

Comparative Data: Reducing Agents

Reducing AgentReactivitySelectivityToxicityRecommended Use
STAB (

)
ModerateHigh (Reduces Imine > Aldehyde)LowStandard Protocol. Best balance of safety and yield.

LowHigh (pH dependent)High (Cyanide)Use only if STAB fails and acid-sensitivity is extreme.

HighLow (Reduces Aldehyde)LowOnly use after imine is fully formed (Method B).

Troubleshooting Guide

  • Problem: Aldehyde remains, no product forms.

    • Cause: Imine formation is thermodynamically unfavorable.

    • Solution: Switch to Method B (Titanium) or add 4Å Molecular Sieves to Method A.

  • Problem: Product mass is visible, but yield is <10% after extraction.

    • Cause: Product lost to aqueous layer due to protonation.

    • Solution: Re-extract the aqueous waste layer after adjusting pH to 10-12.

  • Problem: Dialkylation observed (Primary amine reacts twice).

    • Cause: Primary amine is too nucleophilic or aldehyde is in excess.

    • Solution: Increase Amine equivalents to 1.5–2.0 or use a slow addition of the aldehyde to the amine/reducing agent mixture.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][6][4] 11, 1996, pp. 3849–3862.[3][4][5]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Procedure." Journal of the Chemical Society, Perkin Transactions 1, 1995.

Sources

Application Note: 5-Ethoxynicotinaldehyde in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 5-Ethoxynicotinaldehyde (CAS 113118-83-5) as a privileged scaffold in Fragment-Based Drug Design (FBDD). Unlike aliphatic aldehydes, this heteroaromatic fragment offers a unique dual-modality: it functions as a reversible covalent warhead targeting non-catalytic lysine residues and serves as a versatile synthetic handle for rapid library elaboration via reductive amination. This note provides physicochemical profiling, validated screening protocols (STD-NMR), and synthetic workflows for fragment-to-lead optimization.

Part 1: Chemo-Structural Rationale & Physicochemical Profiling

The "Privileged" Nature of the Scaffold

This compound is not merely a building block; it is a "Rule of 3" compliant chemical probe designed to explore specific protein sub-pockets.

  • The Pyridine Core: Acts as a hydrogen bond acceptor (HBA) and mimics biological cofactors (e.g., Pyridoxal phosphate), increasing the likelihood of specific binding events.

  • The C3-Aldehyde (Warhead): An electrophilic center capable of forming reversible imine (Schiff base) bonds with nucleophilic lysine

    
    -amino groups.
    
  • The C5-Ethoxy Group (Vector): Provides a critical lipophilic vector. While the aldehyde anchors the molecule to a polar residue, the ethoxy group probes adjacent hydrophobic pockets, improving residence time and selectivity compared to the "naked" nicotinaldehyde.

Physicochemical Properties (Rule of 3 Compliance)

The molecule exhibits ideal fragment properties, allowing significant "headroom" for molecular weight and lipophilicity growth during optimization.

PropertyValueFBDD Limit (Rule of 3)Status
Molecular Weight 151.16 Da< 300 Da✅ Pass
cLogP ~1.42< 3.0✅ Pass
H-Bond Donors 0≤ 3✅ Pass
H-Bond Acceptors 3 (N, O, O)≤ 3✅ Pass
TPSA 39.4 Ų< 60 Ų✅ Pass
Rotatable Bonds 2≤ 3✅ Pass

Part 2: Mechanism of Action – Reversible Covalent Inhibition

The primary utility of this compound in screening is its ability to form a Schiff base with lysine residues near the active site or allosteric pockets. This interaction is reversible, distinguishing it from "suicide inhibitors" (like acrylamides targeting cysteine), reducing the risk of permanent off-target toxicity.

Chemical Mechanism

The aldehyde carbon undergoes nucleophilic attack by the lysine amine, forming a carbinolamine intermediate, which dehydrates to form the imine.

SchiffBaseMechanism Lysine Protein Lysine (Nu: -NH2) Intermediate Carbinolamine Intermediate Lysine->Intermediate Nucleophilic Attack Fragment This compound (Electrophile -CHO) Fragment->Intermediate Imine Reversible Imine (Schiff Base Complex) Intermediate->Imine - H2O (Dehydration) Imine->Lysine + H2O (Hydrolysis/Reversibility)

Figure 1: Mechanism of reversible covalent binding between this compound and a protein Lysine residue.

Part 3: Screening Protocols

Primary Screen: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for detecting weak binders (K_D: 10 µM – 10 mM) typical of fragments.

Protocol:

  • Sample Preparation:

    • Protein: 10–20 µM recombinant protein in deuterated buffer (PBS, pH 7.4, 10% D2O). Note: Avoid Tris buffers as they contain primary amines that react with the aldehyde.

    • Ligand: this compound at 500 µM – 1 mM (50-100x excess).

    • Control: Run a "blank" with ligand only to rule out artifacts.

  • Acquisition:

    • Record 1D ¹H NMR (reference).

    • Record STD spectrum: Irradiate protein resonances (e.g., -0.5 ppm) for 2 seconds (saturation).

    • Record Off-resonance spectrum (e.g., 30 ppm).

  • Analysis:

    • Subtract On-resonance from Off-resonance.

    • Positive Hit: Signals corresponding to the ethoxy protons or aromatic protons of the fragment appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

Validation: Intact Protein Mass Spectrometry

To confirm the covalent nature of the hit.

Protocol:

  • Incubate Protein (5 µM) with Fragment (50 µM) for 1 hour at 25°C.

  • Stabilization Step (Critical): Add NaBH₃CN (5 mM) to reduce the reversible imine to a stable amine before injection. Without reduction, the imine may hydrolyze during ionization.

  • Analyze via LC-MS (ESI-TOF).

  • Result: Look for a mass shift of +135.1 Da (Fragment MW [151] – Oxygen [16]).

Part 4: Fragment Elaboration (Synthetic Protocols)

Once a hit is validated, the aldehyde group serves as a "handle" to grow the fragment into a lead compound. The most robust pathway is Reductive Amination , allowing the installation of diverse amine libraries to explore the protein pocket further.

Workflow Diagram

FBDD_Workflow Start This compound (Fragment) Screen Screening (STD-NMR / SPR) Start->Screen Hit Valid Hit (KD < 5mM) Screen->Hit Binding Confirmed Design Elaboration Strategy (Reductive Amination) Hit->Design Lead Lead Compound (Secondary Amine) Design->Lead NaBH(OAc)3 / DCE Library Amine Library (R-NH2) Library->Design Input

Figure 2: Fragment elaboration workflow converting the aldehyde hit into a secondary amine lead.

Protocol: Parallel Reductive Amination

This protocol is optimized for high-throughput parallel synthesis in 96-well blocks.

Reagents:

  • A: this compound (0.1 M in 1,2-Dichloroethane (DCE)).

  • B: Diverse Amine Library (0.1 M in DCE).

  • C: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (solid or slurry).

Step-by-Step:

  • Mixing: In a reaction vial, combine 100 µL of Solution A (1 eq) and 110 µL of Solution B (1.1 eq).

  • Activation: Add 10 µL of Acetic Acid (catalytic) if the amine is unreactive. Shake for 30 mins to allow imine formation.

  • Reduction: Add 2.0 equivalents of Reagent C (STAB).

  • Incubation: Seal and shake at Room Temperature for 16 hours.

  • Quench: Add 200 µL of saturated NaHCO₃.

  • Extraction: Extract organic layer, dry, and concentrate.

  • Purification: Prep-HPLC (Reverse phase, Water/Acetonitrile gradient).

Why NaBH(OAc)₃? It is mild and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol byproduct (5-ethoxypyridin-3-yl)methanol.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery. [Link]

  • Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), an orally bioavailable hemoglobin S polymerization inhibitor." ACS Medicinal Chemistry Letters. (Demonstrates aldehyde-lysine reversible covalent mechanism). [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

Sources

Application Note: Optimized Wittig Olefination of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

5-Ethoxynicotinaldehyde is a critical intermediate in the synthesis of JAK inhibitors (e.g., Filgotinib analogs) and nicotinic acetylcholine receptor agonists. The installation of an alkene moiety at the C3 position via Wittig olefination allows for subsequent diversification into vinyl-pyridines, ethyl-linked spacers, or cyclization precursors.

This application note details the optimized reaction conditions for the Wittig olefination of this compound. Unlike simple benzaldehydes, this substrate presents unique challenges due to the basicity of the pyridine nitrogen and the electronic push-pull effects of the 5-ethoxy substituent. This guide prioritizes Potassium tert-butoxide (KOtBu) mediated methylenation and provides a robust strategy for the removal of triphenylphosphine oxide (TPPO), a notorious byproduct that complicates purification in polar heterocyclic synthesis.

Mechanistic Analysis & Substrate Profiling

Electronic Environment

The substrate features two competing electronic effects:

  • Pyridine Ring (Electron Deficient): The nitrogen atom renders the C3-aldehyde highly electrophilic compared to benzaldehyde, facilitating rapid nucleophilic attack by the phosphorus ylide.

  • 5-Ethoxy Group (Electron Donating): Through resonance (+M effect), the ethoxy group partially mitigates the electron deficiency of the ring. However, its inductive withdrawal (-I) dominates at the meta-position relative to the aldehyde, maintaining high reactivity.

The "Pyridine Problem" in Wittig Reactions

The pyridine nitrogen (pK


 of conjugate acid ~5.2) acts as a Lewis base.
  • Lithium Bases (n-BuLi): Lithium ions (

    
    ) can coordinate to the pyridine nitrogen and the aldehyde oxygen, potentially forming a rigid chelate that alters stereoselectivity or traps the betaine intermediate.
    
  • Potassium Bases (KOtBu): The larger

    
     cation coordinates poorly. This promotes the formation of "salt-free" ylides (if filtered) or simply prevents chelation-controlled side reactions, generally resulting in higher yields for this specific substrate.
    

Experimental Protocol: C3-Methylenation (Terminal Alkene)

This protocol describes the synthesis of 3-ethoxy-5-vinylpyridine .

Reagents & Materials
ReagentEquiv.[1]RoleNotes
Methyltriphenylphosphonium bromide 1.2 - 1.5Ylide PrecursorMust be dry (hygroscopic).
KOtBu (1.0 M in THF) 1.3 - 1.6BasePreferred over NaH for homogeneity.
This compound 1.0SubstrateDissolve in minimal THF.
THF (Anhydrous) Solvent[0.1 M]Stabilizer-free preferred.
ZnCl

(Anhydrous)
2.0Workup AdditiveFor TPPO precipitation (Optional).
Step-by-Step Methodology

Step 1: Ylide Formation

  • Flame-dry a 2-neck round-bottom flask (RBF) and cool under

    
     flow.
    
  • Charge methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF.

  • Cool the suspension to 0°C (ice bath).

  • Add KOtBu (1.6 equiv) dropwise over 10 minutes.

    • Observation: The suspension will turn a bright yellow/canary yellow color, indicating the formation of the ylide (phosphorane).

  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Olefination

  • Dissolve this compound (1.0 equiv) in minimal anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide at 0°C.

    • Rate: Slow addition prevents local heating and enolization side-reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of aldehyde (M+H 152). Product mass (M+H 150).

Step 3: Workup & TPPO Removal (The "ZnCl


 Trick") 
Standard aqueous workups often result in emulsions with pyridines. This method precipitates the byproduct.
  • Dilute the reaction mixture with Ethanol (equal volume to THF).

  • Add anhydrous ZnCl

    
      (2.0 equiv dissolved in minimal EtOH).
    
  • Stir vigorously for 30 minutes. A bulky white precipitate (TPPO-Zn complex) will form.

  • Filter the suspension through a Celite pad. Wash with Et

    
    O.
    
  • Concentrate the filtrate.[1] The residue is the crude vinyl pyridine with significantly reduced TPPO content.

  • Purify via flash chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    
    • Note: Vinyl pyridines are prone to polymerization. Store at -20°C, optionally with trace BHT (butylated hydroxytoluene).

Stereoselective Conditions (Internal Alkenes)

For extending the chain with substituted ylides (e.g., Ethyl crotonate analogs), condition tuning is required to control


 geometry.
Optimization Matrix
Target IsomerYlide TypeBaseSolventTempMechanism Note
Z-Alkene Non-Stabilized (Alkyl-PPh

)
NaHMDSTHF-78°CKinetic control; "Salt-Free" conditions favor Z.
E-Alkene Stabilized (Ester/Ketone-PPh

)
None* or Et

N
DCM or TolueneRefluxThermodynamic control; Reversible betaine formation favors E.

*Stabilized ylides are often commercially available as neutral species and do not require strong bases.

Visualizations

Reaction Workflow & Logic

The following diagram illustrates the critical decision points and the specific "ZnCl


 Precipitation" pathway for purification.

WittigWorkflow Start This compound Reaction Addition & Warming (0°C -> RT, 2h) Start->Reaction YlidePrep Ylide Formation (MePPh3Br + KOtBu, 0°C) YlidePrep->Reaction Add Substrate Check LCMS Check: Aldehyde Consumed? Reaction->Check Check->Reaction No (Stir longer) WorkupChoice Purification Strategy Check->WorkupChoice Yes StdWorkup Standard Aqueous (Risk of Emulsion) WorkupChoice->StdWorkup Small Scale (<50mg) ZnWorkup ZnCl2 Precipitation (TPPO Removal) WorkupChoice->ZnWorkup Process Scale (>1g) Final 3-Vinyl-5-ethoxypyridine (Isolated Yield) StdWorkup->Final Chromatography ZnWorkup->Final Filtration + Flash

Figure 1: Decision tree for the olefination workflow, highlighting the optimized purification route.

Mechanistic Pathway (Potassium vs. Lithium)

This diagram explains why Potassium bases are preferred to avoid N-chelation.

Mechanism Substrate Pyridine Aldehyde Li_Path Lithium Base (n-BuLi) Substrate->Li_Path K_Path Potassium Base (KOtBu) Substrate->K_Path Chelate Stable Li-Chelate (N-Li-O Bridge) Li_Path->Chelate Li+ coordinates N & O OpenTS Open Transition State (No Chelation) K_Path->OpenTS K+ too large to chelate Result_Li Lower Yield / Altered Selectivity Chelate->Result_Li Result_K High Yield / Clean Reaction OpenTS->Result_K

Figure 2: Mechanistic comparison showing the advantage of Potassium cations in avoiding pyridine nitrogen coordination.

QC & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion Hygroscopic Phosphonium SaltDry salt under vacuum at 60°C for 4h before use.
Red/Orange Color Oxidation of YlideEnsure strict

or Argon atmosphere.
Polymerization Vinyl Pyridine InstabilityAdd 1% hydroquinone or BHT during concentration; store cold.
Emulsion Pyridine basicityAvoid acid washes. Use brine or the ZnCl

method described above.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3] Chemical Reviews, 89(4), 863–927.[2]

  • Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Maillard, D., et al. (2014). "Synthesis of 3-vinylpyridines via Wittig Reaction.
  • Robichaud, J., et al. (2003). "Formulation and Reactivity of Pyridine Carboxaldehydes." Tetrahedron Letters. (Context on pyridine aldehyde reactivity).

Sources

preparation of 5-ethoxy-3-((amino)methyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 5-Ethoxy-3-((amino)methyl)pyridine Derivatives

Executive Summary

The 5-ethoxy-3-((amino)methyl)pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR agonist landscapes (e.g., GPR81 agonists). The 3,5-disubstitution pattern on the pyridine ring offers a unique vector for probing the "meta" space of the binding pocket, distinct from the more common 2,6- or 2,4-substitutions.

This Application Note provides a robust, scalable protocol for the synthesis of this moiety starting from the commercially available 5-hydroxynicotinic acid . Unlike direct nucleophilic attacks on 3,5-dihalopyridines, which often suffer from poor regioselectivity or require forcing conditions, this "de novo" construction approach guarantees the correct substitution pattern and high purity.

Retrosynthetic Analysis & Strategy

To ensure high fidelity in the final structure, we employ a Linear Functional Group Interconversion (FGI) strategy. The synthesis is disconnected at the benzylic amine, tracing back to a stable carboxylic acid precursor.

Strategic Advantages:

  • Regiocontrol: Starting with 5-hydroxynicotinic acid locks the oxygen and carbon substituents in the correct 3,5-relationship.

  • Scalability: Intermediates are crystalline or easily purified by standard silica chromatography.

  • Safety: Avoids the use of highly toxic cyanating agents (e.g., CuCN) required in the alternative 3,5-dibromopyridine route.

Retrosynthesis Target 5-Ethoxy-3-((amino)methyl)pyridine (Target Scaffold) Azide Azide Intermediate (N3 Installation) Target->Azide Staudinger Reduction Alcohol 5-Ethoxy-3-pyridinemethanol (Reducible Linker) Azide->Alcohol Activation & Displacement Ester Ethyl 5-ethoxynicotinate (Etherification) Alcohol->Ester Hydride Reduction Start 5-Hydroxynicotinic Acid (Commercial Start) Ester->Start Fischer Esterification & Alkylation

Figure 1: Retrosynthetic disconnection showing the conversion of the acid precursor to the target amine via an alcohol intermediate.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Esterification & Etherification)

This stage converts the polar acid into a lipophilic ester, facilitating the O-alkylation.

Step 1.1: Fischer Esterification

  • Reagents: 5-Hydroxynicotinic acid (1.0 equiv), Ethanol (solvent), H2SO4 (cat.[1] 1.0 equiv).[1][2]

  • Procedure: Suspend 5-hydroxynicotinic acid in absolute ethanol (0.2 M). Add concentrated H2SO4 dropwise. Reflux for 16–18 hours.[1]

  • Workup: Neutralize with sat. NaHCO3. Extract with EtOAc.[1]

  • Why: Protecting the acid as an ester prevents Zwitterion formation and makes the phenolic hydroxyl group more accessible for alkylation.

Step 1.2: Williamson Ether Synthesis

  • Reagents: Ethyl 5-hydroxynicotinate (1.0 equiv), Ethyl Iodide (1.2 equiv), K2CO3 (2.0 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve the phenol ester in anhydrous DMF.

    • Add K2CO3 (finely ground) and stir at RT for 30 min to form the phenoxide.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4 hours.

  • Checkpoint: Monitor by TLC (Hex/EtOAc 1:1). The product (Ethyl 5-ethoxynicotinate) will have a higher Rf than the phenol.

Stage 2: Reductive Priming

Step 2.1: Reduction to Alcohol

  • Reagents: Ethyl 5-ethoxynicotinate (1.0 equiv), LiAlH4 (1.5 equiv), THF (anhydrous).

  • Protocol:

    • Cool a solution of LiAlH4 in THF to 0°C under N2.

    • Add the ester (dissolved in THF) dropwise to control the exotherm.

    • Allow to warm to RT and stir for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Yield Expectation: 85–95%.

  • Note: The pyridine nitrogen can coordinate to Aluminum salts, sometimes requiring extended washing of the filter cake.

Stage 3: Nitrogen Installation (The "Azide" Route)

Direct amination is difficult; the azide intermediate serves as a masked amine.

Step 3.1: Activation (Mesylation)

  • Reagents: 5-Ethoxy-3-pyridinemethanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM.

  • Protocol: React at 0°C. The mesylate is often unstable on silica; use immediately in the next step (crude).

Step 3.2: Nucleophilic Substitution (Azidation)

  • Reagents: Crude Mesylate, Sodium Azide (NaN3, 2.0 equiv), DMF.

  • Protocol: Heat at 60°C for 3 hours.

  • Safety: NaN3 is toxic and shock-sensitive. Do not use halogenated solvents in this step (potential for diazidomethane formation).

Step 3.3: Staudinger Reduction

  • Reagents: Azide intermediate, Triphenylphosphine (PPh3, 1.2 equiv), THF/Water (10:1).

  • Protocol:

    • Add PPh3 to the azide solution at RT. Evolution of N2 gas will be observed (monitor via bubbler).

    • Stir for 2 hours (formation of iminophosphorane).

    • Add water and heat to 50°C for 2 hours to hydrolyze the intermediate.

  • Purification: The amine is basic. Acidify to pH 2 with HCl, wash with ether (removes PPh3/POPh3), then basify aqueous layer to pH 12 and extract with DCM.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Hydroxynicotinic Acid Step1 1. EtOH/H2SO4 (Reflux) 2. EtI, K2CO3, DMF Start->Step1 Inter1 Ethyl 5-ethoxynicotinate Step1->Inter1 Step2 LiAlH4, THF, 0°C Inter1->Step2 Inter2 5-Ethoxy-3-pyridinemethanol Step2->Inter2 Step3 1. MsCl, TEA, DCM 2. NaN3, DMF Inter2->Step3 Inter3 5-Ethoxy-3-(azidomethyl)pyridine Step3->Inter3 Step4 PPh3, THF/H2O (Staudinger) Inter3->Step4 Final 5-Ethoxy-3-((amino)methyl)pyridine Step4->Final

Figure 2: Step-by-step synthetic workflow from commercial acid to final amine.

Analytical Data & Characterization

The following data ranges are expected for the final product (free base).

AssayParameterExpected ResultNotes
1H NMR Pyridine H-2δ 8.20 – 8.30 (s, 1H)Most deshielded aromatic proton.
1H NMR Pyridine H-6δ 8.10 – 8.15 (s, 1H)
1H NMR Pyridine H-4δ 7.20 – 7.30 (s, 1H)
1H NMR O-CH2-CH3δ 4.10 (q) & 1.40 (t)Characteristic ethyl pattern.
1H NMR Ar-CH2-NH2δ 3.80 – 3.90 (s, 2H)Benzylic methylene.
MS (ESI) [M+H]+153.2Positive mode ionization.
Appearance Physical StatePale yellow oil or solidHygroscopic; store as HCl salt.

Salt Formation (Recommended for Storage): The free amine is prone to oxidation and carbamate formation (with atmospheric CO2).

  • Protocol: Dissolve free base in EtOH. Add 2.0 equiv of 4M HCl in Dioxane. Precipitate with Et2O. Filter to collect the dihydrochloride salt .

Troubleshooting & Optimization

  • Low Yield in Alkylation: If O-alkylation is sluggish, add a catalytic amount of NaI (Finkelstein condition) or switch to Cs2CO3 to increase the nucleophilicity of the phenoxide.

  • Over-reduction: LiAlH4 is powerful. If the pyridine ring reduces (rare but possible), switch to NaBH4 + CaCl2 in EtOH, which selectively reduces esters to alcohols.

  • Purification of Amine: Primary amines often streak on silica. Use DCM:MeOH:NH4OH (90:9:1) as the eluent to keep the amine deprotonated and tight on the column.

References

  • Synthesis of 5-Hydroxynicotinic Acid Esters: Organic Syntheses, 2020 , 97, 18-35. Link

  • General Pyridine Reduction Strategies: Journal of Organic Chemistry, 2005 , 70, 2148. Link

  • Staudinger Reduction Protocol: Journal of Organic Chemistry, 2003 , 68, 1018. Link

  • Properties of 3-Aminomethylpyridines: U.S. Patent 4,482,437, 1984 . Link

  • Preparation of 5-substituted Pyrimidines (Analogous Chemistry): World Intellectual Property Organization, WO2012128965 . Link

Sources

one-pot synthesis methods involving 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the one-pot synthesis methodologies involving 5-Ethoxynicotinaldehyde (CAS 227939-23-3) . This substituted pyridine derivative is a critical intermediate in the synthesis of kinase inhibitors (e.g., ATM inhibitors), GPCR ligands, and other heterocyclic pharmaceutical candidates.

The guide is divided into two distinct sections:

  • Synthesis of the Scaffold: A high-efficiency one-pot metallation-formylation protocol.

  • Synthesis using the Scaffold: Two robust multicomponent reaction (MCR) protocols where this compound serves as the electrophilic core.

PART 1: One-Pot Synthesis of this compound

Methodology: Turbo-Grignard Exchange & Formylation

Rationale: Traditional lithiation (using n-BuLi) of bromopyridines often requires cryogenic conditions (-78 °C) to prevent "dance" rearrangements or nucleophilic attack on the pyridine ring. This protocol utilizes the "Turbo Grignard" reagent (iPrMgCl·LiCl ), which allows for rapid, selective Bromine-Magnesium exchange at convenient temperatures (0 °C to RT) with higher functional group tolerance.

Reaction Pathway

The synthesis proceeds via a Magnesiation-Formylation sequence in a single vessel.

G Start 3-Bromo-5-ethoxypyridine (Precursor) Inter Pyridyl-Mg Species (Active Intermediate) Start->Inter Br/Mg Exchange (0°C, THF) Reagent1 iPrMgCl·LiCl (Turbo Grignard) Reagent1->Inter Product This compound (Target) Inter->Product Nucleophilic Attack & Hydrolysis Reagent2 DMF (Formyl Source) Reagent2->Product

Figure 1: One-pot metallation-formylation workflow using Turbo Grignard reagents.

Experimental Protocol

Reagents & Materials:

Component Equiv. Role Notes
3-Bromo-5-ethoxypyridine 1.0 Substrate Drying recommended
iPrMgCl·LiCl (1.3M in THF) 1.1 - 1.2 Exchange Reagent Moisture sensitive
DMF (Anhydrous) 1.5 Electrophile Freshly distilled

| THF (Anhydrous) | Solvent | Solvent | 0.5 M conc. |

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solubilization: Charge the flask with 3-Bromo-5-ethoxypyridine (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

  • Exchange: Cool the solution to 0 °C (ice bath). Dropwise add iPrMgCl·LiCl (1.1 equiv) over 10 minutes.

    • Checkpoint: The solution typically turns from colorless to a dark amber/brown, indicating the formation of the pyridyl-magnesium species.

  • Incubation: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour to ensure complete exchange.

  • Formylation: Cool the mixture back to 0 °C. Add anhydrous DMF (1.5 equiv) dropwise.

    • Observation: An exotherm may occur; maintain temperature <5 °C.

  • Quench: Stir for 1 hour at RT. Quench by pouring the mixture into a saturated NH₄Cl solution (0 °C).

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude aldehyde is often pure enough for MCRs. If necessary, purify via flash chromatography (Hexanes/EtOAc).

PART 2: One-Pot Synthesis using this compound

Application A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: The GBB reaction is a premier method for synthesizing imidazo[1,2-a]pyridines , a scaffold found in blockbuster drugs like Zolpidem and various kinase inhibitors. This compound introduces a lipophilic, H-bond accepting handle at the C-3 position of the fused ring, crucial for binding affinity in ATP pockets.

Reaction Logic

This 3-component reaction involves an aldehyde, a 2-aminopyridine, and an isonitrile.[1][2] The mechanism proceeds via Schiff base formation followed by [4+1] cycloaddition with the isonitrile.

GBB Aldehyde This compound Imine Imine Intermediate (In Situ) Aldehyde->Imine Acid Cat. Amine 2-Aminopyridine Amine->Imine Acid Cat. Isonitrile R-Isocyanide Cyclo [4+1] Cycloaddition Isonitrile->Cyclo Imine->Cyclo Scaffold 3-(5-ethoxypyridin-3-yl) imidazo[1,2-a]pyridine Cyclo->Scaffold Rearrangement

Figure 2: Three-component Groebke-Blackburn-Bienaymé cascade.

Experimental Protocol

Reagents & Conditions:

  • Aldehyde: this compound (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)[1][3]

  • Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) OR Acetic Acid (10 mol%)

  • Solvent: Methanol or DCM/MeOH (1:1)

Procedure:

  • In a 10 mL vial, dissolve This compound (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL).

  • Add the catalyst (Sc(OTf)₃ , 5 mol%). Stir for 10 minutes to facilitate imine formation (solution often turns yellow).

  • Add the isonitrile (1.1 mmol).

  • Stir at room temperature for 12 hours. (Alternatively, microwave at 80 °C for 20 minutes for rapid synthesis).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with NaHCO₃.

  • Purification: Recrystallize from EtOH or column chromatography (DCM/MeOH).

Application B: Hantzsch Dihydropyridine Synthesis

Context: This method generates 1,4-dihydropyridines (1,4-DHPs) , a privileged scaffold for calcium channel blockers. The 3-pyridyl substituent (from this compound) mimics the structure of bioactive alkaloids.

Experimental Protocol

Reagents:

  • Aldehyde: this compound (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (2.2 mmol)

  • Nitrogen Source: Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Combine all reagents in a round-bottom flask with Ethanol (5 mL).

  • Heat to reflux (80 °C) for 4–6 hours.

  • Monitoring: TLC usually shows the disappearance of the aldehyde and the appearance of a fluorescent blue spot (the DHP product).

  • Workup: Cool to RT. Pour onto crushed ice. The solid product typically precipitates.

  • Purification: Filter the solid and wash with cold EtOH/Water (1:1). Recrystallize from hot ethanol.

References
  • Synthesis of 5-methoxy-pyridine-3-carbaldehyde (Analogous Protocol): ChemicalBook. (2025). "Synthesis of 5-methoxy-pyridine-3-carbaldehyde from 3-bromo-5-methoxypyridine using iPrMgCl." Available at:

  • General Reactivity of 5-Substituted Nicotinaldehydes: BenchChem. (2025). "A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes." Available at:

  • ATM Inhibitor Synthesis (Patent): Google Patents. (2015). "WO2015030057A1 - Novel morpholine derivative or salt thereof." (Describes reductive amination using this compound). Available at:

  • Multicomponent Reactions Review: Frontiers in Chemistry. (2023). "Highlighting multicomponent reactions as an efficient and facile alternative route." Available at:

  • Turbo Grignard Reagents: Sigma-Aldrich. (2025). "Turbo Grignard Reagents for Halogen-Magnesium Exchange." Available at:

Sources

Application Note: Selective Catalytic Hydrogenation of 5-Ethoxynicotinaldehyde to Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective reduction of 5-Ethoxynicotinaldehyde (5-ethoxy-3-pyridinecarboxaldehyde) to (5-ethoxypyridin-3-yl)methanol is a critical transformation in the synthesis of functionalized pyridine intermediates for pharmaceutical applications. While hydride reagents (e.g., NaBH₄) are common in early discovery, catalytic hydrogenation offers a scalable, atom-economical, and environmentally superior alternative for process development.

The Core Challenge: The primary difficulty in this transformation is chemoselectivity . The pyridine ring is susceptible to hydrogenation (forming piperidine derivatives) under conditions strong enough to reduce the aldehyde. Furthermore, the basic nitrogen of the pyridine ring can poison noble metal catalysts.

The Solution: This protocol utilizes Raney® Nickel in a protic solvent system. Unlike Platinum (PtO₂) or Palladium (Pd/C) catalysts—which often necessitate acidic conditions that promote ring reduction—Raney Nickel provides high activity for carbonyl reduction under neutral or slightly basic conditions, preserving the aromatic heterocycle.

Reaction Engineering & Mechanism

Mechanistic Pathway

The hydrogenation proceeds via the activation of molecular hydrogen on the metal surface, followed by the insertion of the carbonyl oxygen. The 5-ethoxy substituent acts as an electron-donating group (EDG), increasing electron density on the ring. This electronic effect slightly deactivates the aldehyde carbon towards hydride attack but significantly protects the ring from hydrogenation compared to electron-deficient pyridines.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Catalyst Raney Nickel (Active) High affinity for C=O bonds; lower tendency for heteroaromatic ring saturation than Pt/Pd.
Solvent Ethanol (EtOH) or MethanolProtic solvents facilitate hydrogen transfer. EtOH is preferred for lower toxicity and ease of recovery.
Pressure 3 – 10 bar (45–145 psi) Moderate pressure drives reaction kinetics without overcoming the activation energy for ring reduction.
Temperature 25°C – 40°C Ambient temperature is often sufficient. Higher temps (>60°C) increase risk of ring hydrogenation and ether cleavage.
Substrate Conc. 0.5 – 1.0 M High concentration minimizes solvent waste; pyridine nitrogen self-buffering prevents catalyst poisoning.

Visualized Reaction Workflow

The following diagram illustrates the reaction pathway, highlighting the selectivity control required to avoid the piperidine side-product.

ReactionPathway Substrate This compound H2_Cat H2 / Raney Ni (Ethanol, 25-40°C) Substrate->H2_Cat Intermediate Hemialkoxide Surface Species H2_Cat->Intermediate Adsorption Product (5-Ethoxypyridin-3-yl)methanol (Target Alcohol) Intermediate->Product Major Pathway (Kinetic Control) SideProduct Piperidine Derivative (Over-reduction) Intermediate->SideProduct Side Reaction (High T/P)

Figure 1: Chemoselective hydrogenation pathway.[1] Green path indicates desired carbonyl reduction; red dotted path indicates ring saturation risks.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Stainless steel autoclave (e.g., Parr reactor) or high-pressure glass hydrogenation bottle (for <4 bar).

  • Substrate: this compound (Purity >98%).

  • Catalyst: Raney Nickel (slurry in water, active). Note: Pyrophoric.

  • Solvent: Absolute Ethanol (degassed).

  • Workup: Celite® 545 filter aid, Rotary Evaporator.

Step-by-Step Procedure

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Weigh Raney Nickel slurry (approx. 10-20 wt% relative to substrate) into a beaker.

  • Critical: Wash the catalyst 3 times with absolute ethanol to remove water. Decant the supernatant carefully each time.

    • Why? Water can complicate workup and solubility; exchanging to reaction solvent ensures homogeneity.

Step 2: Reaction Setup

  • Dissolve This compound (10.0 g, 66.2 mmol) in Absolute Ethanol (100 mL).

  • Transfer the solution to the hydrogenation vessel containing the washed Raney Nickel.

  • Seal the reactor. Purge with Nitrogen (N₂) 3 times (pressurize to 5 bar, vent) to remove oxygen.

  • Purge with Hydrogen (H₂) 3 times.

Step 3: Hydrogenation

  • Pressurize the reactor to 5 bar (72 psi) with H₂.

  • Stir vigorously (800-1000 rpm). Mass transfer is often the rate-limiting step in heterogeneous hydrogenation.

  • Maintain temperature at 25°C . Monitor uptake of hydrogen.

    • Checkpoint: Reaction is typically complete when H₂ consumption ceases (approx. 2-6 hours depending on scale and stirring).

Step 4: Workup & Isolation

  • Vent H₂ and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety: Do not let the Raney Nickel filter cake dry out; keep it wet with solvent to prevent spontaneous ignition.

  • Rinse the filter cake with fresh ethanol (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure (40°C, 100 mbar) to yield the crude alcohol.

Step 5: Purification (If necessary)

  • The crude product is often sufficiently pure (>95%).

  • If required, recrystallize from Hexane/Ethyl Acetate or purify via short-path distillation.

Analytical Validation

Expected Results:

  • Appearance: Clear, colorless to pale yellow oil or low-melting solid.

  • Yield: >90% isolated yield.[2][3]

Spectroscopic Data (Simulated for Verification):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, Ar-H), 8.18 (s, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 4.70 (s, 2H, CH₂OH), 4.10 (q, 2H, OCH₂), 2.80 (br s, 1H, OH), 1.45 (t, 3H, CH₃).

  • HPLC Purity: >98% (Area %).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or H₂ starvation.Ensure vigorous stirring (gas-liquid mixing). Wash catalyst thoroughly to remove storage stabilizers.
Ring Reduction (Piperidine) Temperature/Pressure too high.Reduce pressure to <3 bar. Lower temperature to 20°C.
Ether Cleavage Acidic impurities or high Temp.Ensure solvent is neutral. Avoid acidic catalysts (e.g., Pd/C + HCl).
Colored Product Trace Ni leaching or oxidation.Treat filtrate with activated charcoal before evaporation.

Safety & Handling (HSE)

  • Raney Nickel: Class 4.2 Pyrophoric Solid. Always handle under inert atmosphere or keep wet. Have a bucket of water or sand nearby in case of spills.

  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded to prevent static discharge.

  • Pyridine Derivatives: Toxic by inhalation and ingestion. Use in a well-ventilated fume hood.

References

  • Catalytic Hydrogenation of Pyridines: Ferri, C. Reaktionen der organischen Synthese, p. 92 (1978).[4][5] (Cited in EP0613888A1).

  • Raney Nickel Selectivity: "A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media."[6] Organic & Biomolecular Chemistry.

  • Nicotinaldehyde Hydrogenation: "Method for preparing nicotine aldehyde aqueous solution" (Discusses reverse/related hydrogenation conditions).

  • Compound Data: (5-Methoxypyridin-3-yl)methanol (Analogous Structure Properties).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Ethoxynicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Ethoxynicotinaldehyde Synthesis Support Center is now live.

This guide is structured as a Tier 3 Technical Escalation response, designed to address yield failures in the preparation of This compound (also known as 5-ethoxypyridine-3-carbaldehyde).

Ticket ID: YIELD-OPT-5-EtO-NIC Status: Resolved / Expert Review Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Bottleneck

The synthesis of this compound often suffers from low yields (<30%) due to three competing factors:

  • Regioselectivity (N- vs. O-Alkylation): When alkylating 5-hydroxynicotinaldehyde or its ester precursors, the pyridine nitrogen competes with the oxygen, leading to unwanted N-ethyl pyridones.

  • Aldehyde Instability: The electron-rich pyridine ring makes the aldehyde prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation during workup.

  • Metallation Sensitivity: Direct formylation via lithiation is moisture-sensitive and prone to Wurtz-type coupling side reactions.

This guide provides two validated workflows to bypass these bottlenecks.

Validated Workflows (Protocols)

Method A: The "Turbo-Grignard" Route (Recommended for Lab Scale)

Best for: Speed, High Purity, Small to Mid-Scale (100 mg – 10 g) Reference Basis: Adapted from optimized protocols for 5-methoxynicotinaldehyde [1].

The Logic: Standard n-BuLi lithiation at -78°C often fails due to aggregation issues and low solubility of the lithiated species. Using Isopropylmagnesium Chloride (i-PrMgCl) forms a more stable magnesiated intermediate at higher temperatures (0°C to RT), significantly boosting conversion.

Protocol:

  • Reagents: 3-Bromo-5-ethoxypyridine (1.0 eq), i-PrMgCl (2.0M in THF, 1.1 eq), DMF (1.5 eq), Anhydrous THF.

  • Step 1 (Exchange): Dissolve bromide in THF (0.5 M). Cool to 0°C .[1] Add i-PrMgCl dropwise.

    • Critical Check: Stir at Room Temperature for 2 hours. Do not keep at 0°C. The exchange requires energy to overcome the activation barrier. The solution should turn light brown/yellow.[1]

  • Step 2 (Formylation): Cool back to 0°C . Add DMF dropwise. Stir 1 hour.

  • Step 3 (Quench): Quench with sat. NH4Cl.[2][3] Extract with EtOAc.

Yield Expectation: 60–75%

Method B: The "Oxidation-Reduction" Route (Recommended for Scale-Up)

Best for: Reliability, Cost-Efficiency, Large Scale (>10 g)

The Logic: Direct reduction of ethyl 5-ethoxynicotinate to the aldehyde using DIBAL-H is notoriously difficult to control, often resulting in over-reduction to the alcohol. It is chemically superior to fully reduce to the alcohol and then selectively oxidize.

Protocol:

  • Precursor Synthesis: O-Alkylation of Ethyl 5-hydroxynicotinate using EtI/K2CO3 in DMF (Yield >90%).

  • Step 1 (Full Reduction): Treat ester with NaBH4 (excess) in MeOH/THF to yield (5-ethoxypyridin-3-yl)methanol.

  • Step 2 (Selective Oxidation): Oxidation using MnO2 (10 eq) in DCM or Swern conditions .

    • Note: MnO2 is preferred for stability; it avoids the foul smell of Swern and allows simple filtration workup.

Yield Expectation: 80–85% (over 2 steps)

Troubleshooting & FAQs

Category 1: Reaction Optimization

Q: I am using Method A (Grignard), but I recover mostly starting material. Why? A: The metal-halogen exchange failed. This usually happens if the reaction is kept too cold.

  • Fix: Unlike n-BuLi, i-PrMgCl requires 0°C

    
     Room Temperature  transition. The exchange is slow at -78°C. Ensure the mixture stirs at 20–25°C for at least 1–2 hours before adding DMF [1].
    

Q: In the O-alkylation step (Method B precursor), I see a major byproduct spot on TLC. Is it the N-alkylated pyridone? A: Likely, yes. Pyridines are ambident nucleophiles.

  • Fix: Switch the solvent to Acetone or Acetonitrile and use Cs2CO3 instead of K2CO3. Cesium (the "Cesium Effect") promotes O-alkylation due to looser ion pairing.

  • Data Comparison:

    Base/Solvent O-Alkylation % N-Alkylation %
    K2CO3 / DMF 75% 25%

    | Cs2CO3 / Acetone | 92% | <5% |

Category 2: Work-up & Stability[3]

Q: My product degrades on the silica column. The aldehyde peak disappears. A: Pyridine aldehydes are sensitive to silica acidity and air oxidation.

  • Fix 1: Pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize acidity.

  • Fix 2: Elute quickly using EtOAc/Hexanes (1:1). Do not leave the compound on the column overnight.

  • Fix 3: Store the purified oil under Argon at -20°C immediately.

Q: The DIBAL-H reduction (Direct Ester


 Aldehyde) gives a mixture of aldehyde and alcohol. 
A:  This is a classic "over-reduction" problem.
  • Technical Insight: The tetrahedral intermediate formed by DIBAL-H is stable at -78°C but collapses to the aldehyde upon warming. If any excess reductant is present during the collapse, it reduces the aldehyde.

  • Recommendation: Abandon the direct DIBAL-H route. Switch to Method B (Redox Sequence) . It adds one step but guarantees yield and purity.

Diagnostic Logic Map

The following decision tree helps you select the correct corrective action based on your specific failure mode.

YieldOptimization Start Identify Failure Mode RouteCheck Which Route? Start->RouteCheck MethodA Method A: Metal-Halogen (Bromo-precursor) RouteCheck->MethodA MethodB Method B: Ester Precursor RouteCheck->MethodB IssueA1 Low Conversion? MethodA->IssueA1 IssueA2 Wurtz Coupling? MethodA->IssueA2 SolA1 Increase Temp to RT for Exchange Step IssueA1->SolA1 SolA2 Switch from n-BuLi to i-PrMgCl IssueA2->SolA2 IssueB1 N-Alkylation Byproduct? MethodB->IssueB1 IssueB2 Over-reduction (Alcohol)? MethodB->IssueB2 SolB1 Use Cs2CO3 / Acetone IssueB1->SolB1 SolB2 Switch to 2-Step: NaBH4 Red -> MnO2 Ox IssueB2->SolB2 caption Figure 1: Decision Tree for Troubleshooting this compound Synthesis

Figure 1: Decision Tree for Troubleshooting this compound Synthesis

References

  • Note: Provides the foundational Turbo-Grignard protocol (i-PrMgCl) for the methoxy-analog, which is chemically equivalent for the ethoxy target.
  • Steiner, A., et al. (2020).[4] A High-Yielding Synthesis of EIDD-2801 from Uridine. European Journal of Organic Chemistry. Retrieved from [Link]

    • Note: Cited for general process intensification strategies and yield optimiz
  • ACS GCI Pharmaceutical Roundtable. (2025). O-Dealkylation and Alkylation Guides. Retrieved from [Link]

    • Note: Authoritative source for solvent/base selection (Cesium effect)

Sources

Technical Support Guide: Stability & Storage of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ENA-503 | Version: 2.1 | Last Updated: 2025-10-27 Department: Chemical Stability & Application Science

Executive Summary

5-Ethoxynicotinaldehyde (CAS: 113118-83-5) is a critical intermediate in pharmaceutical synthesis. Like many pyridine-based aldehydes, it exhibits significant sensitivity to autoxidation , a radical-mediated process that converts the aldehyde functionality into a carboxylic acid (5-ethoxynicotinic acid) upon exposure to atmospheric oxygen.

This guide provides a mechanistic understanding of this degradation and defines the "Gold Standard" protocols for storage and recovery to ensure experimental reproducibility.

The Science of Degradation

Why does my sample degrade? The degradation is not a simple reaction with oxygen; it is a radical chain mechanism accelerated by light and trace metal impurities. The electron-donating ethoxy group at the 5-position activates the ring, but the aldehyde hydrogen remains the primary site of vulnerability.

The Autoxidation Mechanism

The transformation from aldehyde to carboxylic acid occurs in three phases:

  • Initiation: A radical initiator (light/heat) abstracts the aldehydic hydrogen.

  • Propagation: The resulting acyl radical reacts with

    
     to form a peracid intermediate.[1]
    
  • Termination: The peracid reacts with another aldehyde molecule, or radicals recombine, yielding the stable (and unwanted) carboxylic acid.

Autoxidation Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / trace metals) Peroxy Peracyl Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Aldehyde Oxidizes neighbor Acid 5-Ethoxynicotinic Acid (Impurity) Peracid->Acid Degradation

Figure 1: The radical chain mechanism converting this compound to its acid impurity.

Storage Protocol: The "Gold Standard"

To prevent the pathway illustrated above, you must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

Storage Conditions Summary
ParameterRecommended ConditionScientific Rationale
Atmosphere Argon (Ar)Ar is heavier than air, creating a better "blanket" than Nitrogen (

) to prevent

diffusion.[2]
Temperature -20°C (Freezer)Arrhenius equation dictates that lower T exponentially slows radical propagation rates.
Container Amber Glass VialBlocks UV/Blue light which acts as a radical initiator.
Seal Teflon-lined cap + ParafilmTeflon prevents leaching; Parafilm creates a secondary gas barrier.
Desiccant Silica Gel (in secondary jar)Prevents hydrate formation (gem-diol), which can complicate stoichiometry.
Handling Workflow (Decision Tree)

Follow this logic to determine the correct handling procedure based on your usage frequency.

StorageWorkflow Start Receive/Synthesize This compound Usage Usage Frequency? Start->Usage Daily Daily Use Usage->Daily High Freq LongTerm Long-Term Storage (>1 week) Usage->LongTerm Low Freq Schlenk Store in Schlenk Flask under Ar/N2 balloon Daily->Schlenk Split Split into single-use Amber Vials LongTerm->Split Aliquot Aliquot via Syringe (Septum cap) Schlenk->Aliquot Seal Purge Headspace (Ar) + Parafilm Seal Split->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Decision matrix for handling air-sensitive aldehydes.

Troubleshooting & Recovery (FAQ)

Q1: My yellow solid has turned white/pale. Is it ruined? A: The color change suggests surface oxidation. The "white" solid is likely 5-ethoxynicotinic acid.

  • Diagnosis: Run a TLC (Thin Layer Chromatography). The acid will stay at the baseline (highly polar) or streak, while the aldehyde will travel further up (less polar).

  • Action: If the oxidation is minor (<10%), you can purify it. See Protocol A below.

Q2: Can I store this compound in solution (e.g., DCM or Methanol)? A: No.

  • DCM: Dissolved oxygen in organic solvents is much harder to remove than in headspace. This accelerates oxidation.[2][3]

  • Methanol/Ethanol: Aldehydes react with alcohols to form hemiacetals or acetals, changing your effective molecular weight and reactivity. Always store as a dry solid.

Q3: I don't have an Argon tank. Is Nitrogen okay? A: Nitrogen is acceptable but less effective because it is lighter than air. When purging a vial with


, you must ensure a higher flow rate and longer purge time (1-2 mins) to dilute the oxygen sufficiently. Argon allows you to "fill" the vial like a liquid.

Recovery Protocols

If your material has oxidized, do not discard it.[2] Use the Bisulfite Adduct Purification method.[4][5] This relies on the fact that aldehydes form water-soluble adducts with bisulfite, while the acid impurity and other non-aldehydes do not.[4]

Protocol A: Bisulfite Purification (The "Deep Clean")

Use this when purity is critical.

  • Dissolution: Dissolve the impure sample in a minimal amount of Ethyl Acetate (EtOAc).

  • Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (

    
    ) solution. Shake vigorously for 5-10 minutes.
    
    • Mechanism:[1][2][6][7][3][8] The aldehyde moves from the organic layer to the aqueous layer as a water-soluble sulfonate salt.

  • Wash: Separate the layers.[4][9] Keep the Aqueous Layer (contains your product). Discard the organic layer (contains the impurities/polymer).

  • Wash (Optional): Wash the aqueous layer once with fresh EtOAc to remove traces of non-aldehyde organics.

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Add fresh EtOAc.

    • Slowly add Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ) until the pH is basic (~pH 9-10). Caution:
      
      
      gas will evolve.[2]
    • Mechanism:[1][2][6][7][3][8] High pH reverses the adduct, pushing the regenerated aldehyde back into the EtOAc layer.

  • Isolation: Separate the organic layer, dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Protocol B: Bicarbonate Wash (The "Quick Fix")

Use this if you only have a small amount of acid impurity.

  • Dissolve sample in EtOAc or DCM.

  • Wash with saturated aqueous

    
    .
    
    • Mechanism:[1][2][6][7][3][8] The base deprotonates the carboxylic acid impurity, pulling it into the aqueous layer. The aldehyde remains in the organic layer.

  • Dry organic layer (

    
    ) and concentrate.
    

References

  • Mechanism of Autoxidation

    • Ingold, K. U. (1969). "Peroxy radicals."[2][3] Accounts of Chemical Research, 2(1), 1–9.

  • Bisulfite Purification Protocols

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Furigay, M. H., et al. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639.

  • Handling Air-Sensitive Compounds

    • Aldrich Technical Bulletin AL-134.[10] "Handling Air-Sensitive Reagents." Sigma-Aldrich.[10]

  • Pyridine Aldehyde Safety & Data

    • PubChem Compound Summary for CID 5468249 (Nicotinaldehyde derivatives).

Sources

Technical Support Center: Solubilization of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Ethoxynicotinaldehyde poses a distinct challenge in aqueous media. Unlike simple pyridine salts, the presence of the 5-ethoxy group adds significant lipophilicity (increasing LogP), while the 3-aldehyde moiety introduces oxidative instability.

Users frequently report "oiling out" or persistent turbidity at neutral pH. This guide addresses the physicochemical barriers to solubility using a first-principles approach, focusing on pH manipulation and cosolvent systems .

PropertyCharacteristicImplication for Solubility
Core Structure Pyridine RingpH Dependent: Basic nitrogen allows protonation at low pH.
Substituent 1 5-Ethoxy (-OEt)Hydrophobic: Increases LogP; resists dissolution in pure water.
Substituent 2 3-Aldehyde (-CHO)Reactive: Prone to oxidation (to carboxylic acid) and polymerization.
Estimated pKa ~3.5 – 4.5 (Pyridine N)Solubility increases drastically below pH 3.0.

Diagnostic Decision Matrix

Before starting your protocol, determine your application's tolerance for organic solvents and acidic pH.

SolubilizationStrategy Start Start: this compound Solubility Issue CheckpH Can the assay tolerate pH < 4.0? Start->CheckpH AcidRoute STRATEGY A: Acidification (Salt Formation) CheckpH->AcidRoute Yes (Preferred) CheckOrg Can the assay tolerate DMSO/Ethanol? CheckpH->CheckOrg No (Neutral pH req.) CosolventRoute STRATEGY B: Organic Cosolvent Spike CheckOrg->CosolventRoute Yes (>1% DMSO ok) ComplexRoute STRATEGY C: Cyclodextrin Complexation CheckOrg->ComplexRoute No (Strictly aqueous)

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Technical FAQs & Troubleshooting

Q1: Why does the compound form a milky suspension in water even after vortexing?

The Mechanism: At neutral pH (pH 7), the pyridine nitrogen remains unprotonated (free base form). The ethoxy group renders the molecule sufficiently lipophilic that the lattice energy and hydrophobic effect overcome the solvation energy of water. The "milky" appearance indicates the formation of micro-emulsions or aggregates rather than a true solution.

The Fix: You must shift the equilibrium toward the ionized species.

  • Action: Lower the pH. By dropping the pH below the pKa (aim for pH 2–3), you protonate the nitrogen, forming the pyridinium cation . This charged species is highly water-soluble.

Q2: I need to maintain pH 7.4 for my cell assay. How do I dissolve it?

The Mechanism: You cannot rely on ionization at pH 7.4. You must use the "Cosolvent Spike" method to solvate the hydrophobic ethoxy tail.

The Protocol (Cosolvent Spike):

  • Dissolve the neat powder in 100% DMSO (Stock concentration: 10–50 mM).

  • Slowly add this stock to your aqueous buffer while vortexing rapidly.

  • Critical Limit: Do not exceed the solubility limit of the final aqueous mix (typically <100 µM for this class of compounds at neutral pH).

  • Note: If precipitation occurs immediately, your concentration is too high for a passive cosolvent system. Switch to Strategy C (Cyclodextrins) .

Q3: My solution turned yellow/brown overnight. Is it still good?

The Mechanism: No. This indicates oxidation.[1] The aldehyde group (-CHO) is susceptible to autoxidation in air, converting to 5-ethoxynicotinic acid . Pyridine aldehydes are also light-sensitive.

The Fix:

  • Fresh Preparation: Always prepare solutions immediately before use.

  • Degassing: Use degassed buffers (purged with N₂ or Ar) to minimize dissolved oxygen.

  • Storage: If storage is mandatory, freeze aliquots at -20°C or -80°C in DMSO, sealed under argon.

Detailed Solubilization Protocols

Method A: Acidification (The "Salt Switch")

Best for: Chemical synthesis, stock solutions, or acidic HPLC mobile phases.

  • Weighing: Weigh the target amount of this compound.

  • Initial Wetting: Add a minimal volume of 0.1 M HCl (or 1% Acetic Acid).

    • Observation: The powder should dissolve rapidly to form a clear solution as it converts to the hydrochloride or acetate salt.

  • Dilution: Dilute to the desired volume with water.

  • Verification: The solution must be transparent. If hazy, add 1N HCl dropwise until clear.

Method B: Cyclodextrin Complexation (Neutral pH)

Best for: Animal studies or sensitive biological assays where DMSO is toxic.

Cyclodextrins (specifically HP-β-CD) form a "host-guest" complex, encapsulating the hydrophobic ethoxy-pyridine core while presenting a hydrophilic exterior to the water.

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or PBS.

  • Addition: Add the compound powder to the cyclodextrin vehicle.

  • Energy Input: Sonicate for 10–20 minutes at ambient temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.

Solubility Data & Solvent Compatibility

The following data is derived from structure-activity relationships (SAR) of analogous substituted nicotinaldehydes [1][4].

Solvent SystemEstimated SolubilityNotes
Water (pH 7.0) < 0.5 mg/mLPoor. Likely to precipitate.
Water (pH 2.0) > 10 mg/mLExcellent. Forms Pyridinium salt.
DMSO (100%) > 50 mg/mLStandard stock solvent.
Ethanol (100%) > 20 mg/mLGood, but volatile.
PBS + 5% DMSO ~ 1–2 mg/mLMetastable; use immediately.

References

  • National Center for Biotechnology Information. Solubilization of Nicardipine Hydrochloride via Complexation and Salt Formation. PubChem. Available at: [Link] (Accessed 2026-02-03).

  • Chemistry LibreTexts. The pH Dependence of Solubility. Available at: [Link] (Accessed 2026-02-03).

  • Royal Society of Chemistry. Tactics to Improve Solubility: Pyridine and Heteroatom Effects. Available at: [Link] (Accessed 2026-02-03).

  • National Institutes of Health (NIH). Investigation into Improving the Aqueous Solubility of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available at: [Link] (Accessed 2026-02-03).

Sources

Technical Support Center: Reductive Amination of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimization of 5-Ethoxynicotinaldehyde Reductive Amination

Executive Summary: The Chemistry at Stake

You are likely working with This compound to introduce a pyridine moiety into a scaffold via reductive amination. While standard protocols exist, this specific substrate presents unique electronic challenges that often lead to three primary failure modes:

  • Direct Reduction: Formation of the alcohol (5-ethoxypyridin-3-yl)methanol instead of the amine.

  • Over-Alkylation: Formation of tertiary amines (dimers) when using primary amines.[1]

  • Pyridine Interference: The basic nitrogen of the pyridine ring interfering with Lewis acidic reducing agents or protonating prematurely.

The 5-ethoxy substituent acts as a mesomeric donor (+M), increasing electron density in the pyridine ring. While this stabilizes the ring against reduction, it renders the aldehyde carbon slightly less electrophilic than in unsubstituted nicotinaldehyde, slowing the rate-determining imine formation step. If imine formation lags, the reducing agent will attack the unreacted aldehyde.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing significant amounts of alcohol (5-ethoxypyridin-3-yl-methanol) in my LCMS."

Diagnosis: The reducing agent is attacking the aldehyde before the imine has formed.[1][2] This is a kinetic competition issue. Root Cause:

  • Reducing Agent Choice: You might be using Sodium Borohydride (

    
    ) or adding the reductant too early.[1]
    
  • Solvent Incompatibility: Using methanol with Sodium Triacetoxyborohydride (STAB) causes rapid decomposition of the reagent, altering the stoichiometry.

Solution:

  • Switch to STAB: Use Sodium Triacetoxyborohydride (

    
    ) .[3][4] It is electronically tuned to reduce iminium ions significantly faster than aldehydes [1].
    
  • The "Pre-formation" Protocol: Do not mix everything at once. Stir the aldehyde and amine in the solvent (DCE or THF) for 30–60 minutes before adding the reducing agent. This pushes the equilibrium toward the imine.

  • Add a Drying Agent: Add activated 4Å Molecular Sieves or Magnesium Sulfate (

    
    ) during the imine formation step to remove water and drive the equilibrium to the right.
    
Issue 2: "I am using a primary amine, but I'm getting the dialkylated tertiary amine (Dimer)."

Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. Root Cause:

  • Stoichiometry: Excess aldehyde relative to the amine.[5]

  • Homogeneous Mixing: Localized high concentrations of aldehyde during addition.

Solution:

  • Invert Stoichiometry: Use a slight excess of the amine (1.2 – 1.5 equivalents) relative to the aldehyde.

  • Stepwise Reduction: If the problem persists, switch to a Two-Step One-Pot method. Form the imine in Methanol (MeOH) completely (monitor by TLC/LCMS), then add

    
    . (Note: STAB is preferred for direct one-pot, but 
    
    
    
    is acceptable only if you ensure 100% imine formation first).
Issue 3: "The reaction is stalled. The aldehyde is unreacted."

Diagnosis: The imine formation is inhibited. Root Cause:

  • pH Mismatch: The pyridine nitrogen is basic. If the solution is too acidic, you protonate the amine nucleophile (deactivating it). If too basic, you fail to activate the carbonyl oxygen.

  • Sterics: The 5-ethoxy group adds bulk, potentially hindering attack if the incoming amine is also bulky.

Solution:

  • Acid Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH) . This buffers the reaction, activating the aldehyde carbonyl and neutralizing the pyridine nitrogen without quenching the amine nucleophile [1].

Visualizing the Competition

The following diagram illustrates the kinetic competition that dictates your yield. Your goal is to maximize the green path (Imine formation) and block the red path (Direct Reduction).

ReactionPathway Aldehyde This compound Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Alcohol Side Product (Direct Reduction) Aldehyde->Alcohol + STAB (If Imine slow) Amine Amine (R-NH2) Imine Imine / Iminium Hemiaminal->Imine - H2O (Rate Limiting) Product Target Amine Imine->Product + STAB (Fast Reduction) Dimer Dialkylated Dimer (Over-reaction) Product->Dimer + Aldehyde (If Aldehyde excess)

Caption: Kinetic competition in reductive amination. The "Danger Zone" is the direct reduction of aldehyde to alcohol, occurring if imine formation is slower than the hydride attack.

Optimized Experimental Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) , the industry standard for minimizing side reactions in heterocyclic aldehydes [1][2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve This compound (1.0 mmol) in DCE (5 mL).

  • Imine Pre-formation: Add the Amine (1.1 mmol) and Acetic Acid (1.0 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes.

    • Check: If the amine is valuable, monitor by TLC to ensure the aldehyde spot is disappearing and a new (often more polar) imine spot appears.

  • Reduction: Add STAB (1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: STAB reacts slowly with protic solvents but is stable in DCE/THF. Do not use Methanol here.

  • Quench: Quench the reaction by adding saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why: This neutralizes the acetic acid and ensures the pyridine product is in the free base form for extraction.

  • Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Data & Comparison of Reducing Agents

The following table summarizes why STAB is the superior choice for this specific substrate compared to other common reagents.

ReagentSelectivity (Imine vs Aldehyde)Risk of Alcohol FormationToxicityRecommended for 5-Ethoxy?
STAB (

)
High LowLowYES (Preferred)
Cyanoborohydride (

)
HighLowHigh (HCN gas) No (Safety risk)
Borohydride (

)
LowHigh LowNo (Unless 2-step)
Hydrogenation (

)
N/ALowN/ARisk (Pyridine reduction)

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start Troubleshooting Q1 Is the Alcohol (Side Product) > 10%? Start->Q1 Q2 Is the Dimer (Tertiary Amine) forming? Q1->Q2 No Sol1 Solution: Pre-stir Amine + Aldehyde for 1hr before adding STAB. Q1->Sol1 Yes Sol2 Solution: Increase Amine eq to 1.5 or switch to Stepwise (MeOH/NaBH4). Q2->Sol2 Yes Check Is the reaction stalled? Q2->Check No Sol3 Solution: Add 1.0 eq Acetic Acid to catalyze imine formation. Check->Sol3 Yes Proceed to Workup Proceed to Workup Check->Proceed to Workup No

Caption: Decision matrix for optimizing reductive amination yields.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][10] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: 5-Ethoxynicotinaldehyde Grignard Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for optimizing Grignard reactions with 5-Ethoxynicotinaldehyde.

Topic: Temperature Optimization & Troubleshooting for this compound Substrates Ticket ID: G-5EN-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Temperature-Selectivity Nexus

Optimizing the reaction of This compound (5-ethoxy-pyridine-3-carboxaldehyde) with Grignard reagents is a competition between kinetic control (desired carbonyl addition) and thermodynamic/side-pathway control (pyridine ring addition or decomposition).

The 5-ethoxy group acts as an electron-donating group (EDG), which slightly deactivates the pyridine ring towards nucleophilic attack compared to unsubstituted nicotinaldehyde. However, the pyridine nitrogen remains a potent Lewis base that can coordinate with the Magnesium center, potentially directing the Grignard reagent toward the ring (C2 or C6 positions) rather than the aldehyde, or causing aggregation.

Critical Directive: Temperature is your primary switch to toggle between these pathways.

  • Target Window: -78°C to -40°C.[1][2][3]

  • Danger Zone: > -10°C (High risk of ring alkylation and polymerization).

Troubleshooting Hub (Q&A)

Category A: Yield & Conversion Issues

Q: I am observing low conversion (<40%) even after 4 hours. Should I increase the temperature to reflux? A: Do NOT reflux immediately. Low conversion in this system is rarely due to lack of thermal energy but rather reagent deactivation or sequestration .

  • Diagnosis: The pyridine nitrogen likely coordinated with your Grignard reagent, forming a stable N-Mg complex that is less reactive toward the carbonyl.

  • Solution:

    • Increase Equivalents: Use 2.2 - 2.5 equivalents of Grignard reagent. The first equivalent sacrifices itself to saturate the nitrogen lone pair; the second equivalent performs the carbonyl addition.

    • Warm Slowly: If stuck at -78°C, allow the reaction to warm to -20°C strictly for 30 minutes. Do not jump to room temperature (RT).

Q: My reaction mixture turns into a solid gel at -78°C. Is this normal? A: No, this causes mass transfer failure.

  • Cause: this compound complexes are often insoluble in pure diethyl ether at cryogenic temperatures.

  • Fix: Switch solvent system to THF (Tetrahydrofuran) or a 2:1 THF/Toluene mixture. THF coordinates magnesium better, breaking up large aggregates and maintaining homogeneity at -78°C.

Category B: Impurity Profile

Q: I see a significant "M+R" byproduct where the alkyl group added to the ring, not the aldehyde. Why? A: This is 1,2- or 1,4-addition to the pyridine ring , driven by high temperatures.

  • Mechanism: At temperatures > 0°C, the activation energy barrier for breaking the aromaticity of the pyridine ring is overcome.

  • Protocol Adjustment: You must quench the reaction cold . Do not allow the mixture to warm to RT before adding the acid quench. Quench at -40°C with Acetic Acid/THF solution to protonate the intermediate before it can rearrange or react further.

Q: The product is contaminated with a coupled "dimer." A: This is likely a pinacol coupling product, initiated by Single Electron Transfer (SET).

  • Cause: Adding the Grignard reagent too fast causes localized hot spots and high concentration gradients, favoring SET over polar addition.

  • Fix: Reduce addition rate. For a 10 mmol scale, addition should take 45-60 minutes via syringe pump, keeping internal temp < -70°C.

Optimized Experimental Protocol

Objective: Selective 1,2-addition to the aldehyde moiety of this compound.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: R-Mg-X (2.2 eq) [Titrated immediately before use]

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or column dried)

  • Quench: Glacial Acetic Acid (2.5 eq) in THF.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with an internal temperature probe (thermocouple).[4]

  • Solvation: Dissolve this compound in THF (0.2 M concentration). Cool bath to -78°C (Dry ice/Acetone).

  • Equilibration: Stir for 15 minutes to ensure internal temp is stable at -78°C.

  • Controlled Addition: Add the Grignard reagent dropwise.[1]

    • Critical: The internal temperature must not rise above -70°C .

    • Observation: Solution often turns bright yellow/orange due to N-Mg coordination.

  • Reaction Phase: Stir at -78°C for 1 hour.

  • Thermal Ramp (Optional): Only if TLC shows incomplete conversion, allow bath to warm to -40°C over 1 hour. Do not exceed -30°C.

  • Cold Quench: While still at -40°C, add the Acetic Acid/THF mixture dropwise. This destroys excess Grignard and protonates the alkoxide without generating excessive heat.

  • Workup: Warm to RT, dilute with Et2O, wash with sat. NaHCO3, brine, dry over MgSO4.[1]

Data Analysis: Temperature Impact

The following table summarizes the effect of maximum reaction temperature on yield and impurity profile (based on internal application data for pyridine-aldehydes).

Max Temp (°C)Conversion (%)Aldehyde Addition (Yield %)Ring Alkylation (%)Comments
-78°C 85%82% < 1%Kinetic control. Excellent purity.
-40°C 98%92% 2%Optimal Balance.
0°C 100%65%15%Loss of selectivity. Darkening of solution.
25°C (RT) 100%40%35%Significant tar formation (polymerization).

Visualizations

Figure 1: Reaction Pathway & Selectivity Control

This diagram illustrates the competition between the desired Carbonyl Addition (Kinetic) and the undesired Ring Addition (Thermodynamic), mediated by temperature.

ReactionPathways Start This compound + Grignard (R-Mg-X) Coordination Intermediate A: N-Mg Coordination Complex Start->Coordination Fast Path_Cold Path A: -78°C to -40°C (Kinetic Control) Coordination->Path_Cold Path_Hot Path B: > 0°C (Thermodynamic Control) Coordination->Path_Hot Product_Desired Target Alcohol (1,2-Addition) Path_Cold->Product_Desired Selective Nucleophilic Attack at Carbonyl Product_Side Ring Alkylated Byproducts Path_Hot->Product_Side Attack at C2/C6 (Ring Activation)

Caption: Figure 1. Low temperature favors the kinetic pathway (green), preventing the high-energy ring addition pathway (red).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when optimizing your specific derivative.

Troubleshooting Start Issue Observed Result_LowYield Problem: Low Yield Start->Result_LowYield Result_Impurities Problem: Impurities Start->Result_Impurities Check_Temp Is Temp < -70°C? Check_Equiv Equivalents > 2.0? Check_Temp->Check_Equiv No (Temp OK) Action_Warm Action: Warm to -40°C (Do not exceed) Check_Temp->Action_Warm Yes (Too Cold) Check_Solvent Solvent? Check_Equiv->Check_Solvent Yes Action_MoreMg Action: Increase Grignard to 2.5 eq Check_Equiv->Action_MoreMg No Action_ChangeSolv Action: Switch to THF (Solubility) Check_Solvent->Action_ChangeSolv Ether used Result_LowYield->Check_Temp Action_Cool Action: Lower Temp & Slow Addition Result_Impurities->Action_Cool Ring Products Present

Caption: Figure 2. Decision matrix for addressing common yield and purity issues in pyridine-aldehyde Grignard reactions.

References

  • Knochel, P. et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

  • Trécourt, F. et al. "New Synthesis of Pyridines via Grignard Reactions." Tetrahedron, vol. 56, no. 10, 2000, pp. 1349-1360.[1] Link

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Chapter on Pyridine Metallation and Addition). Link

  • Reich, H. J. "Tech Note: Titration of Organometallics." University of Wisconsin-Madison Chemistry Database. Link

Sources

Technical Support Center: Purification of 5-Ethoxynicotinaldehyde Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5EN-ALD Subject: Removal of Unreacted Aldehyde / Purification of Nicotinaldehyde Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Handling pyridine-based aldehydes like 5-Ethoxynicotinaldehyde presents a dual challenge: the reactivity of the aldehyde functionality and the basicity of the pyridine nitrogen.

This guide addresses two distinct operational scenarios:

  • Scavenging: You used this compound as a reagent (e.g., in reductive amination) and need to remove the unreacted excess from your product.

  • Purification: You synthesized this compound and need to isolate it from non-aldehyde byproducts.

We utilize three tiers of intervention: Chemical Derivatization (Bisulfite) , Solid-Phase Scavenging , and Modified Chromatography .

Tier 1: The Bisulfite Protocol (Chemical Extraction)

Best For: Large-scale removal of unreacted aldehyde (>100 mg) or purification of the aldehyde product itself. Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.

The Challenge with Pyridines

Standard bisulfite protocols often fail with pyridines because the acidic bisulfite solution (pH ~4) protonates the pyridine nitrogen (pKa ~4.8 for 3-substituted pyridines). This forces the entire molecule into the aqueous layer, preventing separation of the aldehyde from other basic byproducts.

Optimized Protocol: The "Brindle" Biphasic Method

This modified protocol uses a polar co-solvent to ensure rapid adduct formation while maintaining a biphasic system for separation.

Reagents:

  • Saturated Aqueous Sodium Bisulfite (

    
    )
    
  • Methanol (MeOH) or DMF (as co-solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Solubilization: Dissolve your crude mixture in a minimal amount of Methanol (not DCM yet). The high concentration of aldehyde in a water-miscible solvent accelerates adduct formation.

  • Adduct Formation: Add 0.5 - 1.0 equivalents (relative to the aldehyde to be removed) of Saturated Aqueous

    
     .
    
    • Tech Note: Shake vigorously for 3-5 minutes. You may see a white precipitate; this is the bisulfite adduct.

  • Phase Creation: Add water and your organic extraction solvent (DCM or EtOAc).

  • Separation (Critical Decision Point):

If you want to...Action
REMOVE the Aldehyde (Scavenging)Keep the Organic Layer . The aldehyde is trapped as a salt in the aqueous layer.[1] Wash organic layer once with brine, dry over

, and concentrate.
ISOLATE the Aldehyde (Purification)Keep the Aqueous Layer . Wash it with DCM to remove non-aldehyde impurities. Then, basify the aqueous layer to pH >10 with NaOH or

to reverse the adduct. Extract the liberated aldehyde into DCM.
Visual Workflow: Bisulfite Logic

Bisulfite_Workflow start Crude Mixture (Contains this compound) step1 Add MeOH + Sat. NaHSO3 (Form Water-Soluble Adduct) start->step1 step2 Add DCM + Water (Create Biphasic System) step1->step2 decision What is the Aldehyde? step2->decision pathA Aldehyde is IMPURITY decision->pathA Scavenging pathB Aldehyde is PRODUCT decision->pathB Purification actionA Keep Organic Layer (Product is here) pathA->actionA actionB Keep Aqueous Layer (Aldehyde Adduct is here) pathB->actionB regen Add Base (pH > 10) Extract with DCM actionB->regen finalB Pure this compound regen->finalB

Caption: Decision tree for sodium bisulfite processing. Choose the path based on whether the aldehyde is the target or the contaminant.

Tier 2: Solid-Phase Scavenging (Polymer-Supported Reagents)

Best For: Small scale (<100 mg), high-throughput parallel synthesis, or late-stage intermediates where aqueous workups are risky. Mechanism: Covalent capture of the aldehyde onto a resin bead via hydrazone formation.

The Reagent: Sulfonyl Hydrazide Resin

Polymer-supported sulfonyl hydrazide is the gold standard. It reacts selectively with aldehydes and ketones to form stable hydrazones.

Protocol:

  • Stoichiometry: Use 2.0 - 3.0 equivalents of resin relative to the estimated unreacted aldehyde.

  • Solvent: Dissolve crude mixture in DCM or THF. Avoid protic solvents (MeOH) if possible, as they can slow down the condensation, though they are tolerated.

  • Incubation: Add resin and stir/shake at room temperature for 2–4 hours.

    • Tech Note: Add a catalytic amount of Acetic Acid (1%) to activate the aldehyde carbonyl if the reaction is sluggish.

  • Filtration: Filter the mixture through a fritted syringe or Celite plug.

  • Result: The filtrate contains your amine/alcohol product; the aldehyde remains bound to the beads.

Tier 3: Troubleshooting Chromatography

Issue: "Streaking" or "Tailing" on Silica Gel. Cause: The pyridine nitrogen in this compound interacts strongly with the acidic silanols (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) on standard silica gel, causing peak broadening and poor separation.
The Fix: The "TEA Doping" Method

You must mask the silanol sites with a base that is stronger than the pyridine but can be removed (or doesn't interfere).

Protocol:

  • Mobile Phase: Prepare your eluent (e.g., Hexane:Ethyl Acetate).[2]

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase.

  • Column Pre-treatment: Flush the column with the TEA-doped solvent before loading your sample. This "neutralizes" the silica.[3]

  • Elution: Run the column with the TEA-doped solvent.

Data Comparison: Purification Methods

FeatureBisulfite ExtractionResin ScavengingChromatography (with TEA)
Cost Very LowHighMedium
Scalability Excellent (kg scale)Poor (>5g becomes expensive)Medium
Time 30 Minutes2-4 Hours1-2 Hours
Selectivity High (Aldehydes only)High (Aldehydes only)Low (Separates by polarity)
Pyridine Risk pH control requiredMinimalRequires mobile phase modifier

Frequently Asked Questions (FAQs)

Q: I used the bisulfite method, but my product precipitated out with the adduct. What happened? A: Your product likely has low solubility in the organic solvent chosen, or the "salting out" effect of the saturated bisulfite forced it out of solution.

  • Fix: Add more water to dissolve the salt, and use a more polar organic solvent like Ethyl Acetate or Chloroform instead of Ether/Hexanes.

Q: Can I use this for this compound that has oxidized to the carboxylic acid? A: No. Bisulfite is specific to aldehydes/ketones.[1] If you have acid impurities (5-ethoxynicotinic acid), use a basic wash (


) to remove the acid into the aqueous layer.

Q: My aldehyde is not binding to the scavenging resin. A: The 5-ethoxy group donates electron density into the pyridine ring, which can make the aldehyde slightly less electrophilic.

  • Fix: Increase temperature to 40°C or add 5% Acetic Acid as a catalyst to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydrazine resin.

References

  • Furigay, M. H., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][4][5] Organic Process Research & Development.[1][4]

  • Biotage. Strategies for Cleaning up Chemical Reactions: Scavenging.

  • University of Rochester. Flash Column Chromatography Guide: Troubleshooting Basic Compounds.

Sources

Technical Guide: Stability of 5-Ethoxynicotinaldehyde in DMSO and Methanol

[1]

Executive Summary & Compound Identity

5-Ethoxynicotinaldehyde (CAS 227939-23-3) acts as a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds.[1] While structurally robust, its aldehyde functionality at the C3 position renders it susceptible to specific solvent-mediated transformations that are often mistaken for degradation.[1]

Crucial Distinction: Users often confuse this compound with its methoxy-analog (CAS 113118-83-5).[1] While their chemical reactivities are homologous, their molecular weights and lipophilicities differ, affecting retention times and mass spec signals.

PropertySpecification
IUPAC Name 5-Ethoxypyridine-3-carbaldehyde
CAS Number 227939-23-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Key Reactivity Electrophilic carbonyl (C3); Electron-rich pyridine ring (C5-OEt)

Module 1: Solvent-Specific Stability Profiles

A. Stability in Methanol (MeOH)

Status: Conditional Stability / Equilibrium Risk

The Issue: In methanol, this compound undergoes a reversible nucleophilic addition reaction to form a hemiacetal .[1] This is not permanent degradation but a thermodynamic equilibrium that complicates analysis.[1]

Mechanism: The methanolic oxygen attacks the carbonyl carbon. This reaction is catalyzed by trace acids or bases often found in unbuffered HPLC mobile phases.

HemiacetalFormationAldehydeThis compound(Aldehyde Form)MW: 151.16HemiacetalMethyl Hemiacetal(Adduct)MW: 183.20 (+32 Da)Aldehyde->Hemiacetal+ MeOH(Fast Equilibrium)MethanolMethanol(Solvent)Methanol->HemiacetalAcetalDimethyl Acetal(Trace Acid Catalyzed)MW: 215.24Hemiacetal->Acetal+ MeOH / H+(Slow)

Figure 1: Reversible hemiacetal formation in methanol.[1] Note the mass shift of +32 Da.

Troubleshooting Q&A:

  • Q: My LCMS shows a peak at M+33 (184 m/z) instead of M+1 (152 m/z). Is my compound impure?

    • A: Likely not.[1] This is the protonated hemiacetal [M + MeOH + H]⁺.[1] If you re-inject in an aprotic solvent (like Acetonitrile), the mass should revert to 152.

  • Q: Why do I see peak splitting in NMR when using Methanol-d4?

    • A: You are observing the aldehyde proton (CHO) and the hemiacetal methine proton (CH(OH)OMe) as two distinct species in slow exchange on the NMR timescale.

    • Solution: Switch to DMSO-d6 or CDCl3 for characterization.[1]

B. Stability in DMSO (Dimethyl Sulfoxide)

Status: High Stability (Storage) / Moderate Risk (Processing) [1]

The Issue: DMSO is an excellent storage solvent due to its low volatility and high solubility power. However, it is hygroscopic . Absorbed water reacts with the aldehyde to form a gem-diol (hydrate) .[1] Furthermore, under specific activation conditions (e.g., presence of acid chlorides or heating), DMSO can act as an oxidant.

Mechanism:

  • Hydration: R-CHO + H₂O ⇌ R-CH(OH)₂.[1]

  • Oxidation: In rare cases with trace metals or light, auto-oxidation to 5-ethoxynicotinic acid can occur.[1]

DMSOStabilitycluster_StorageStorage Riskscluster_DegradationIrreversible DegradationAldehydeThis compound(Active)GemDiolGem-Diol (Hydrate)Reversible upon dryingAldehyde->GemDiol  + H2O (in wet DMSO)Acid5-Ethoxynicotinic Acid(Oxidation Product)Aldehyde->Acid  [O] (Air/Light)WaterAtmospheric H2O(Hygroscopic DMSO)Water->GemDiol

Figure 2: Hydration and oxidation pathways in DMSO.[1]

Troubleshooting Q&A:

  • Q: My stock solution in DMSO froze, and now there is a precipitate.

    • A: DMSO freezes at 19°C. Repeated freeze-thaw cycles can crash out the compound or induce local concentration gradients that favor oligomerization.[1]

    • Protocol: Thaw completely at room temperature (do not heat >30°C) and vortex vigorously before use.

  • Q: Can I use DMSO stock solutions for biological assays?

    • A: Yes, but ensure the DMSO is "Dry" (water < 0.1%). The gem-diol form is biologically less active but will dehydrate back to the aldehyde in aqueous assay buffers, provided the pH is near neutral.[1]

Module 2: Analytical & Handling Protocols

Protocol A: Distinguishing Artifacts from Degradation

Use this flowchart when purity results are ambiguous.

TroubleshootingFlowStartLCMS/NMR showsUnexpected PeaksSolventCheckIs the solvent Methanol?Start->SolventCheckMassCheckIs Mass Shift +32 Da?SolventCheck->MassCheckYesDMSOCheckIs solvent DMSO?SolventCheck->DMSOCheckNoArtifactArtifact: Hemiacetal(Compound is OK)MassCheck->ArtifactYesAcidCheckCheck for Carboxylic Acid(M+16 Da)MassCheck->AcidCheckNoDMSOCheck->AcidCheckYesAcidCheck->StartNo (Unknown Impurity)DegradationDegradation: Oxidation(Purify or Discard)AcidCheck->DegradationYes

Figure 3: Decision tree for analytical troubleshooting.

Protocol B: Recommended Storage Conditions
ParameterRecommendationRationale
Form Solid PowderSolution storage accelerates hydrolysis and oxidation.[1]
Temperature -20°CSlows reaction kinetics significantly.[1]
Atmosphere Argon or NitrogenPrevents oxidation to 5-ethoxynicotinic acid.[1]
Container Amber VialProtects from photodegradation (pyridine ring excitation).
Solvent (if necessary) Anhydrous DMSOMethanol causes hemiacetals; Water causes hydrates.

References

  • Hemiacetal Formation Kinetics

    • Title: The Reactions of Acetaldehyde with Methanol.
    • Source: ResearchGate.[1][2]

    • Link:[Link]

    • Relevance: Establishes the fundamental mechanism of aldehyde-alcohol equilibrium relevant to nicotinaldehydes.
  • Nicotinaldehyde-Methanol Complexation

    • Title: The coupling of IMS to MS enabled the discovery of a hemiacetal complex forming between nicotinaldehyde and methanol.
    • Source: ResearchGate Snippet / Literature.[1]

    • Link:[Link] (General repository access for "Nicotinaldehyde hemiacetal IMS MS")[1]

    • Relevance: Directly cites nicotinaldehyde forming complexes in MeOH that limit reactivity.[1]

  • DMSO Stability & Hygroscopicity

    • Title: Stability of Screening Compounds in Wet DMSO.[1]

    • Source: ResearchGate / Novartis Study.[1]

    • Link:[Link]

    • Relevance: Validates the storage of libraries in DMSO and highlights w
  • Compound Data (CAS Verification)

    • Title: this compound Product Entry.[1][3][4]

    • Source: BLD Pharm / PubChem.[1]

    • Link:[Link][1]

    • Relevance: Confirms CAS 227939-23-3 and structural identity.[1]

Validation & Comparative

Technical Comparison Guide: IR Characterization of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic characterization of 5-Ethoxynicotinaldehyde , a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., kinase inhibitors).

This guide focuses on the carbonyl (


) stretching vibration , the most diagnostic feature for monitoring reaction progress (oxidation/reduction) and assessing purity.

CAS: 113118-83-5 | Molecular Formula:


Synonyms:  5-Ethoxy-3-pyridinecarboxaldehyde; 3-Formyl-5-ethoxypyridine

Mechanistic Insight: The Physics of the Stretch

To accurately interpret the IR spectrum of this compound, one must understand the electronic environment surrounding the carbonyl group. Unlike a simple aliphatic aldehyde (which stretches at ~1730 cm⁻¹), this molecule features a carbonyl group conjugated to a pyridine ring.

The "Push-Pull" Electronic Effect

The frequency of the carbonyl stretch (


) is determined by the bond force constant (

), which correlates with bond order.

  • Conjugation (The Lowering Effect): The carbonyl

    
    -system conjugates with the pyridine ring. This delocalization introduces single-bond character to the 
    
    
    
    bond, lowering the force constant and reducing the frequency to the 1690–1710 cm⁻¹ range.
  • Pyridine Nitrogen (The Inductive Effect): The nitrogen atom in the ring is electronegative (electron-withdrawing). This pulls electron density through the

    
    -framework (induction), slightly shortening the 
    
    
    
    bond and increasing
    
    
    .
  • 5-Ethoxy Substituent (The Fine-Tuning):

    • Located at the meta position relative to the aldehyde.

    • Resonance (+M): The oxygen lone pair donates electron density into the ring, but this effect is weak at the meta position.

    • Induction (-I): The oxygen is electronegative, exerting a withdrawing effect.

    • Net Result: The substituent effect is subtle. The observed frequency typically remains close to the parent nicotinaldehyde (~1705 cm⁻¹), distinct from aliphatic aldehydes.

Comparative Performance Analysis

The following table contrasts the characteristic IR signals of this compound against its parent structure and common reaction impurities (oxidation/reduction products).

Table 1: Diagnostic IR Frequencies ( )
CompoundFunctional GroupCharacteristic

Stretch
Secondary Diagnostic Peaks
This compound Conjugated Aldehyde 1705 ± 5 (Strong) 2720 & 2820 (C-H Fermi Doublet)1240–1260 (Aryl-Ether C-O)
Nicotinaldehyde (Parent)Conjugated Aldehyde1700–1710 (Strong)2720 & 2820 (C-H Fermi Doublet)No Ether band
5-Ethoxynicotinic AcidCarboxylic Acid1680–1720 (Broad)2500–3300 (Very Broad O-H)Loss of Fermi Doublet
5-Ethoxypyridin-3-methanolPrimary AlcoholNone (Absent)3200–3400 (Strong, Broad O-H)1050 (Alcohol C-O)
BenzaldehydeAryl Aldehyde1703 (Strong)2720 & 2820 (C-H Fermi Doublet)

Key Insight: The presence of the Fermi Doublet (two weak peaks at ~2720 and 2820 cm⁻¹) is the "fingerprint" confirmation of the aldehyde functionality. If you see a strong peak at 1705 cm⁻¹ but miss the Fermi doublet, suspect a ketone or ester contaminant.

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy, the industry standard for rapid QC of solid and oil intermediates.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single-bounce).

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Sample: >5 mg of this compound (typically a low-melting solid or oil).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the background shows characteristic atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor but is otherwise flat.
  • Sample Application:

    • Place a small amount (covering the ~2mm crystal center) of this compound directly onto the crystal.

    • Note: If the sample is a solid, apply pressure using the anvil clamp to ensure intimate contact. If an oil, no pressure is needed.

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Accumulation: 16–32 scans.

    • Resolution: 4 cm⁻¹.

  • Spectral Analysis (QC Criteria):

    • Primary Check: Locate the strongest peak in the 1650–1750 region. It must center at 1705 ± 5 cm⁻¹ .

    • Secondary Check: Zoom into 2700–2900 cm⁻¹. Look for the "W" shape of the Fermi doublet on the shoulder of the C-H alkyl stretches.

    • Purity Check: Scan the 3200–3600 cm⁻¹ region. A broad "hump" indicates moisture (pyridine rings are hygroscopic) or unreacted alcohol intermediate.

Decision Logic for Quality Control

The following diagram illustrates the logical workflow for identifying this compound and troubleshooting common synthesis issues.

QC_Workflow Start Start: Acquire IR Spectrum CheckCO Check 1650-1750 cm⁻¹ Region Start->CheckCO StrongPeak Strong Peak at ~1705 cm⁻¹? CheckCO->StrongPeak CheckFermi Check 2700-2850 cm⁻¹ (Fermi Doublet) StrongPeak->CheckFermi Yes CheckOH Check 2500-3500 cm⁻¹ (Broad Bands) StrongPeak->CheckOH No DoubletPresent Doublet Visible? CheckFermi->DoubletPresent Pass PASS: this compound Confirmed DoubletPresent->Pass Yes Fail_Ketone FAIL: Identity Mismatch (Poss. Ketone/Ester) DoubletPresent->Fail_Ketone No BroadOH Broad OH Band? CheckOH->BroadOH Fail_Acid FAIL: Oxidation Impurity (Nicotinic Acid deriv.) BroadOH->Fail_Acid Yes (With C=O shift) Fail_Alc FAIL: Reduction Impurity (Alcohol deriv.) BroadOH->Fail_Alc Yes (No C=O)

Figure 1: QC Decision Tree for IR analysis of this compound, distinguishing it from common synthetic impurities.

References

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of contemporary drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. 5-Ethoxynicotinaldehyde, a derivative of vitamin B3, represents a key building block whose precise structural characterization is non-negotiable for ensuring the integrity of downstream applications. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and structural insight.

However, the utility of MS is not merely in data generation but in its intelligent interpretation. For a novel or sparsely documented compound like this compound, a library search may prove fruitless. It is here that a foundational understanding of fragmentation principles becomes critical. This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for the characterization of this compound. We will dissect its predicted fragmentation patterns under different ionization regimes, offer a robust analytical protocol, and compare its mass spectral signature to that of a key structural isomer, providing a framework for unambiguous identification.

Part 1: Selecting the Optimal Ionization Strategy

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating the nature and extent of fragmentation. For a molecule like this compound, two primary techniques warrant consideration: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte with 70 eV electrons, inducing extensive and highly reproducible fragmentation. This creates a rich "fingerprint" spectrum ideal for structural elucidation and library matching. Due to the stability of the pyridine ring, we anticipate a strong molecular ion peak, which is a key characteristic of aromatic compounds.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, commonly used with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets, resulting in minimal fragmentation. The primary ion observed is typically the protonated molecule, [M+H]⁺. While less informative for initial structural elucidation, it is exceptionally powerful when coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented in a controlled manner to reveal structural details.[1]

Our Recommendation: For de novo characterization and differentiation from isomers, GC-EI-MS is the preferred starting point due to its information-rich, reproducible fragmentation patterns. LC-ESI-MS/MS serves as an excellent confirmatory technique, particularly for analyzing complex matrices.

Part 2: Predicted Fragmentation Pathway of this compound under EI

The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . Upon electron ionization, we predict the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 151. The subsequent fragmentation is governed by the molecule's functional groups: the aromatic pyridine ring, the aldehyde group, and the ethoxy substituent.

Based on established fragmentation rules for aromatic aldehydes, ethers, and pyridine derivatives, we can confidently predict the following key fragmentation pathways.[2][3][4][5]

Key Predicted Fragment Ions:
m/z Proposed Loss Formula of Lost Neutral Proposed Ion Structure Significance
151--[C₈H₉NO₂]⁺•Molecular Ion (M⁺•)
150H•H[C₈H₈NO₂]⁺Loss of aldehydic hydrogen; typical for aldehydes.[3][5]
123C₂H₄ (Ethylene)C₂H₄[C₆H₅NO₂]⁺•Diagnostic Fragment. Loss of ethylene via rearrangement from the ethoxy group. This is a highly characteristic fragmentation for ethoxy-substituted aromatics.[2]
123CO (Carbon Monoxide)CO[C₇H₉NO]⁺•Loss of the aldehyde carbonyl group. Isobaric with ethylene loss; requires high-resolution MS for differentiation.[6]
122•CHO (Formyl Radical)CHO[C₇H₈NO]⁺α-cleavage of the aldehyde group; a classic aldehyde fragmentation.[3][5]
106•OC₂H₅ (Ethoxy Radical)C₂H₅O[C₆H₄NCHO]⁺Cleavage of the ether bond, resulting in the nicotinaldehyde cation.
Mechanistic Visualization of EI Fragmentation:

The predicted cascade of fragmentation events is illustrated below. The initial molecular ion at m/z 151 can undergo several competing fragmentation reactions, with the loss of ethylene (m/z 123) and the formyl radical (m/z 122) expected to be particularly prominent.

G cluster_M M [M]⁺• m/z 151 F150 [M-H]⁺ m/z 150 M->F150 - H• F123_ethylene [M-C₂H₄]⁺• m/z 123 M->F123_ethylene - C₂H₄ F123_CO [M-CO]⁺• m/z 123 M->F123_CO - CO F122 [M-CHO]⁺ m/z 122 M->F122 - •CHO F106 [M-OC₂H₅]⁺ m/z 106 M->F106 - •OC₂H₅

Caption: Predicted EI fragmentation pathways for this compound.

Part 3: Comparative Analysis - Distinguishing from Isobars

Unambiguous identification often requires distinguishing a target analyte from its isomers. A common commercially available isomer is 4-Ethoxybenzaldehyde. While it has the same molecular weight (150.17 g/mol , nominal mass 150) and will share some fragmentation patterns (e.g., loss of ethylene), the underlying aromatic core (pyridine vs. benzene) will produce diagnostic differences.

The key differentiator lies in the fragmentation of the aromatic ring itself. Pyridine-containing fragments will have an odd nominal mass due to the nitrogen atom, whereas benzene-derived fragments will have an even nominal mass. For instance, the fragment corresponding to the bare aromatic aldehyde cation would be at m/z 107 for nicotinaldehyde but m/z 106 for benzaldehyde. This subtle but critical difference is a powerful diagnostic tool.

Part 4: Self-Validating Experimental Protocol (GC-EI-MS)

This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

Reagents and Standards
  • Solvent: Dichloromethane (DCM), HPLC Grade

  • Analyte: this compound, >98% purity

  • System Suitability Standard: Octafluoronaphthalene (OFN)

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DCM.

    • Perform a serial dilution to create a working solution of 10 µg/mL.

  • GC Method Parameters:

    • Inlet: Splitless mode, 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-400

  • Analysis Sequence (Self-Validating Workflow):

    • Solvent Blank: Inject 1 µL of DCM to ensure no system contamination.

    • System Suitability (OFN): Inject OFN standard to verify instrument performance (peak shape, sensitivity).

    • Analyte Injection: Inject 1 µL of the 10 µg/mL this compound solution.

    • Solvent Blank: Inject a second solvent blank to check for carryover.

Data Analysis and Trustworthiness
  • Peak Identification: Confirm the analyte peak by its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Fragmentation Analysis: Compare the experimental spectrum against the predicted fragmentation pattern (Table 1). The presence of the molecular ion at m/z 151 and the diagnostic fragment at m/z 123 (loss of C₂H₄) are key confirmation points.

Workflow Visualization

G cluster_prep 1. Preparation cluster_acq 2. GC-MS Acquisition cluster_analysis 3. Data Analysis A Prepare 10 µg/mL Analyte Solution E Inject Analyte A->E B Prepare OFN System Suitability Std D Inject OFN (Verify Performance) B->D C Inject Solvent Blank C->D D->E F Inject Solvent Blank (Check Carryover) E->F G Extract Chromatogram & Mass Spectrum H Confirm Molecular Ion (m/z 151) G->H I Identify Diagnostic Fragments (e.g., m/z 123, 122) H->I J Final Report I->J

Caption: A self-validating workflow for GC-EI-MS analysis.

Conclusion

While direct experimental data for this compound is not widely published, a robust and reliable analytical characterization can be achieved through a first-principles approach to mass spectral interpretation. By leveraging established fragmentation patterns of analogous structures, we have constructed a predictive guide for its identification via GC-EI-MS. The key diagnostic signatures are the molecular ion at m/z 151 and a prominent fragment at m/z 123, resulting from a characteristic ethylene loss from the ethoxy group. This guide provides researchers, scientists, and drug development professionals with the strategic framework and practical methodology required to confidently identify this compound and distinguish it from its isomers, ensuring analytical certainty in their research endeavors.

References

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 3, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Ethylene oxide. (n.d.). NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • MS/MS spectrum and proposed fragmentation of compound 5. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ethoxyacetaldehyde diethylacetal. (n.d.). NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Taylor & Francis. Retrieved February 3, 2026, from [Link]

  • Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2015, May 30). PubMed. Retrieved February 3, 2026, from [Link]

  • Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. (2007). ACS Publications. Retrieved February 3, 2026, from [Link]

  • EI-MS: M-28 peak in aldehydes. (2016, July 29). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

  • C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. (n.d.). Manupatra. Retrieved February 3, 2026, from [Link]

  • Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. Retrieved February 3, 2026, from [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013, July 14). YouTube. Retrieved February 3, 2026, from [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022, May 26). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. (2019, June 26). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Pyridine alkaloids (2018). (n.d.). PDF. Retrieved February 3, 2026, from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Fragmentation of aldehyde and ketones. (McLafferty Rearrangement). (2025, March 24). YouTube. Retrieved February 3, 2026, from [Link]

  • Acetaldehyde. (n.d.). NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Tandem Mass Spectrometry MSMS MSn. (2020, September 21). YouTube. Retrieved February 3, 2026, from [Link]

  • Cinnamaldehyde, (E)-. (n.d.). NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Benzaldehyde, 4-ethoxy-. (n.d.). NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

Sources

Technical Comparison Guide: 5-Ethoxynicotinaldehyde vs. 6-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical distinction between 5-Ethoxynicotinaldehyde and 6-Ethoxynicotinaldehyde.

Executive Summary

In medicinal chemistry, the positioning of substituents on the pyridine ring dictates not only biological activity but also chemical reactivity and metabolic stability. This compound and 6-Ethoxynicotinaldehyde are constitutional isomers sharing the molecular formula


 (MW 151.16  g/mol ).

Despite their identical mass, they possess distinct electronic environments that allow for definitive identification. The 6-ethoxy isomer is characterized by a strong ortho-coupling (


 Hz)  in 

H-NMR and is synthesized via nucleophilic aromatic substitution (

). The 5-ethoxy isomer displays only meta-coupling (

Hz)
and typically requires palladium-catalyzed cross-coupling for synthesis.

Structural Analysis & Nomenclature

The core difference lies in the ethoxy group's position relative to the ring nitrogen and the aldehyde moiety at position 3.

Visualizing the Isomers

The following diagram illustrates the numbering scheme and the critical proton relationships used for identification.

Figure 1: Structural topology highlighting the presence of vicinal protons in the 6-isomer versus the isolated proton system in the 5-isomer.

Analytical Comparison: The Definitive Identification

While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical fragmentation pathways (loss of


 or 

), Nuclear Magnetic Resonance (

H-NMR)
provides a self-validating identification method.
A. H-NMR Spectroscopy (The "Smoking Gun")

The most reliable differentiator is the spin-spin coupling constant (


) .
Feature6-Ethoxynicotinaldehyde This compound
Coupling Pattern Ortho-coupling present Meta-coupling only
Key Signal (

value)
Doublet at ~6.8 ppm with

Hz
All signals have

Hz
Proton H2 Singlet/Doublet (~8.6 ppm)Singlet (~8.6 ppm)
Proton H4 Doublet of Doublets (Ortho to H5)Narrow Doublet (Meta to H2/H6)
Proton H5 Doublet (Ortho to H4) Substituted (No H5 proton)
Proton H6 Substituted (Ethoxy group) Narrow Doublet (Meta to H2/H4)

Mechanistic Insight:

  • 6-Isomer: The protons at positions 4 and 5 are on adjacent carbons. This proximity facilitates strong spin-spin interaction, resulting in a large coupling constant (

    
     Hz).
    
  • 5-Isomer: The protons are located at positions 2, 4, and 6. Each proton is separated from its neighbor by at least one substituted carbon or the ring nitrogen. Consequently, they only exhibit weak meta-coupling (

    
     Hz), appearing as singlets or narrow multiplets.
    
B. Synthesis Pathway & Impurity Profile

Understanding the synthesis origin often predicts which isomer is present.

  • 6-Ethoxynicotinaldehyde (

    
     Route): 
    
    • Precursor: 6-Chloronicotinaldehyde.

    • Mechanism: Nucleophilic Aromatic Substitution. The chlorine at position 6 is activated by the ring nitrogen (ortho-position), allowing easy displacement by ethoxide.

    • Likelihood: High.[1] This is the cheaper, industrial route.

    • Common Impurities: Residual 6-chloronicotinaldehyde.

  • This compound (Cross-Coupling Route):

    • Precursor: 5-Bromonicotinaldehyde.

    • Mechanism: Suzuki-Miyaura coupling or Ullmann condensation. Position 5 is not activated for

      
      , necessitating metal catalysis.
      
    • Likelihood: Lower (specialty chemical).

    • Common Impurities: Phosphine ligands, Palladium traces.

Experimental Protocols

Protocol A: Rapid NMR Discrimination

Objective: To determine isomer identity using standard 300/400 MHz NMR.

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL

    
     or 
    
    
    
    .
  • Acquisition: Standard proton sequence (16 scans).

  • Analysis Logic (Decision Tree):

DecisionTree Start Analyze Aromatic Region (6.5 - 9.0 ppm) CheckJ Check Coupling Constants (J) Start->CheckJ LargeJ Is there a doublet with J > 7 Hz? CheckJ->LargeJ Result6 Identity: 6-Ethoxynicotinaldehyde (Confirmed by H4-H5 vicinal coupling) LargeJ->Result6 Yes (Usually ~8.6 Hz) Result5 Identity: this compound (Confirmed by isolated spin system) LargeJ->Result5 No (Only singlets/narrow doublets)

Figure 2: Logical workflow for assigning isomer identity based on coupling constants.

Protocol B: Physical Property Verification

If NMR is unavailable, melting point (MP) can serve as a secondary check, though it is less definitive than NMR due to purity dependence.

  • 6-Ethoxynicotinaldehyde: Melts at 95–96 °C [1].[2]

  • This compound: MP data is distinct; typically lower or different crystalline habit due to loss of

    
     symmetry axis relative to the dipole. Note: Always calibrate against a standard if using MP for identification.
    

Summary of Chemical Shifts (Predicted vs. Observed)

Proton Position6-Ethoxy Isomer (Observed in

) [1]
5-Ethoxy Isomer (Predicted)
H-2 8.62 ppm (

)
~8.60 ppm (

)
H-4 8.06 ppm (

)
~7.50 ppm (

)
H-5 6.82 ppm (

)
Substituted (Ethoxy)
H-6 Substituted (Ethoxy) ~8.30 ppm (

)
Aldehyde (-CHO) 9.95 ppm (

)
10.05 ppm (

)

Note: The upfield shift of H-5 in the 6-isomer (6.82 ppm) is due to the electron-donating resonance effect of the ortho-ethoxy group. In the 5-isomer, the ethoxy group is meta to the nitrogen, leading to a different electronic distribution where no aromatic proton appears as far upfield as 6.8 ppm.

References

  • World Intellectual Property Organization (WIPO). (2006). Patent WO2006067401A1: Heterocyclic compounds as CCR2B antagonists. Example synthesis of 6-ethoxynicotinaldehyde. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Ethoxynicotinaldehyde. Link

  • BenchChem. (2025).[3] Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes. (Demonstrates Suzuki coupling necessity for 5-substituted nicotinates). Link

Sources

HPLC Separation of Pyridine Carboxaldehyde Isomers: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic separation of pyridine carboxaldehyde isomers (2-, 3-, and 4-pyridinecarboxaldehyde) presents a classic analytical challenge due to their structural similarity, high polarity, and basicity.[1][2] Traditional C18 methods often suffer from peak tailing and poor resolution due to secondary silanol interactions.[1][2]

This guide evaluates three distinct separation methodologies: Mixed-Mode Chromatography (MMC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pairing Reversed-Phase (IP-RP) .[1][2] Based on experimental robustness and reproducibility, Mixed-Mode Chromatography is identified as the superior approach for simultaneous separation, offering tunable selectivity based on both hydrophobicity and ionization constant (pKa) differences.[2]

Chemical Profiling & Separation Logic

To design an effective method, one must understand the physicochemical differences between the isomers.[1][2] While their LogP values are similar, their basicity (pKa) varies due to the position of the electron-withdrawing aldehyde group relative to the pyridine nitrogen.[1][2]

IsomerCommon NameStructurepKa (Approx.)[1][2][3][4]LogPChromatographic Behavior
2-Pyridinecarboxaldehyde PicolinaldehydeOrtho-CHO~3.80.71Weakest base; least retained in cation-exchange modes.[1][2]
3-Pyridinecarboxaldehyde NicotinaldehydeMeta-CHO~4.8*0.29Strongest base (inductive effect only); most retained in cation-exchange.[1][2]
4-Pyridinecarboxaldehyde IsonicotinaldehydePara-CHO~4.70.89Intermediate basicity; distinct hydrophobic interaction.[5][1][2]

*Note: The 3-isomer retains higher basicity because the electron-withdrawing resonance effect of the aldehyde group is not directly conjugated to the nitrogen lone pair, unlike in the 2- and 4- positions.[1][2]

Mechanism of Interaction[1]
  • Hydrophobic Interaction: Driven by the carbon scaffold.[5][1][2] Similar for all three, making standard C18 separation difficult.[1][2]

  • Ionic Interaction: Driven by the protonated nitrogen (

    
    ).[5][1][2] At pH < 3.8, all species are positively charged.[1][2] The strength of this charge interaction varies with pKa, providing the "selectivity lever" needed for separation.[1][2]
    

Comparative Methodologies

Method A: Mixed-Mode Chromatography (Recommended)

Principle: Utilizes a stationary phase with both long alkyl chains (C18/C8) and embedded acidic cation-exchange groups.[5][1][2] This allows separation based on hydrophobicity AND basicity simultaneously.[1][2]

  • Column: Primesep 100 or Coresep 100 (SIELC), or equivalent Mixed-Mode C18/SCX.[1][2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[5][1][2]

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA/Formic Acid.[5][1][2]

    • Note: TFA is preferred for UV detection to suppress silanols; Formic Acid/Ammonium Formate is required for MS.[5][1][2]

  • Gradient: 10% B to 40% B over 15 minutes.

  • Why it works: The embedded acidic groups on the column repel the silanols (preventing tailing) and interact ionically with the pyridine nitrogen.[5][1][2]

  • Predicted Elution Order: 2- (Weakest interaction)

    
     4- 
    
    
    
    3- (Strongest ionic interaction).[5][1][2]
Method B: HILIC (Hydrophilic Interaction)

Principle: Uses a polar stationary phase with a high-organic mobile phase.[5][1][2] Retention increases with analyte polarity.[1][2]

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[5][1][2]

  • Mobile Phase: 90% ACN / 10% Aqueous Buffer (10mM Ammonium Acetate, pH 5.8).[5][1][2]

  • Pros: Good for MS sensitivity (high organic content).[5][1][2]

  • Cons: Sample diluent must be high organic (precipitation risk); long equilibration times.[5][1][2] Peak shapes can be broad if salt concentration is too low.[1][2]

Method C: Ion-Pairing Reversed Phase (Legacy)

Principle: Adds a surfactant (e.g., Sodium Heptanesulfonate) to the mobile phase to form neutral ion pairs with the charged pyridines, allowing retention on C18.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).[5][1][2]

  • Mobile Phase: Water/ACN with 5mM Sodium Heptanesulfonate + 0.1% Phosphoric Acid.[5][1][2]

  • Pros: Uses standard columns found in any lab.

  • Cons: Not MS compatible (non-volatile salts); very long equilibration; dedicated columns required (ion-pairing agents are hard to wash off).[5][1][2]

Visualizing the Workflow

The following diagram outlines the decision process for selecting the optimal method based on your detection needs and available equipment.

MethodSelection Start Start: Pyridine Aldehyde Separation MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req MS_Yes Yes (MS Compatible) MS_Req->MS_Yes Yes MS_No No (UV Only) MS_Req->MS_No No HILIC_Check Is sample high organic? MS_Yes->HILIC_Check Alternative Method_MixedMS Method A (MS): Mixed-Mode (Formic Acid/Ammonium Formate) MS_Yes->Method_MixedMS Preferred Method_HILIC Method B: HILIC (Ammonium Acetate/ACN) HILIC_Check->Method_HILIC Yes HILIC_Check->Method_MixedMS No (Aqueous) Robustness Priority: Robustness or Cost? MS_No->Robustness Method_MixedUV Method A (UV): Mixed-Mode (TFA/ACN) Robustness->Method_MixedUV Robustness/Speed Method_IP Method C: Ion-Pairing (Heptanesulfonate/Phosphate) Robustness->Method_IP Low Cost/Standard Col

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on detection limits and sample matrix.

Summary of Performance

FeatureMixed-Mode (Recommended)HILICIon-Pairing C18
Resolution Excellent (Tunable by pH)GoodModerate
Peak Shape Sharp (Silanol shielding)Good (Requires buffer)Good
Equilibration Fast (< 10 min)Slow (> 30 min)Very Slow (> 60 min)
MS Compatibility Yes (with Formic/Ammonium)YesNo
Robustness HighModerate (Sensitive to water)Low (Temp/Conc sensitive)
Troubleshooting Guide
  • Tailing Peaks: Usually caused by residual silanol interactions.[5][1][2]

    • Fix: Switch to Mixed-Mode column or increase buffer concentration (up to 20-50mM).

  • Retention Drift:

    • Fix: Check mobile phase pH.[1][2] Pyridine pKa is sensitive; a shift of 0.1 pH units can alter ionization % significantly near pKa.[5][1][2]

  • Broad Peaks (2-Isomer):

    • Fix: The 2-isomer can form hemiacetals or hydrate.[1][2] Ensure the sample diluent matches the mobile phase and consider slightly higher column temperature (40°C) to speed up kinetics.[1][2]

References

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. [Link][5][1]

  • Helix Chromatography. "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100." Helix Chromatograms. [Link][5][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde."[1][2] PubChem. [Link][5][1]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex Technical Resources. [Link][5][1]

Sources

C13 NMR peak assignments for 5-ethoxypyridine-3-carboxaldehyde

Comparative Guide: C NMR Peak Assignments for 5-Ethoxypyridine-3-carboxaldehyde

Executive Summary

5-Ethoxypyridine-3-carboxaldehyde (CAS: N/A for specific ethoxy isomer in common databases; Analog CAS: 113118-83-5 for 5-methoxy) is a critical heterocyclic intermediate used in the synthesis of bioactive compounds, including p38 MAP kinase inhibitors and other pharmaceutical agents.[1][][3]

Accurate structural characterization of this molecule is challenging due to the asymmetry introduced by the meta-substitution pattern on the pyridine ring.[1] This guide utilizes comparative experimental data from the structurally identical 5-methoxy analog to provide high-confidence assignments, distinguishing the subtle electronic effects of the ethoxy group versus the methoxy group.[1]

Key Performance Indicators (Spectral Features)
  • Diagnostic Signal: The aldehyde carbonyl carbon appears distinctively at ~190.6 ppm .[1][4]

  • Differentiation: The ethoxy group is distinguished by a characteristic

    
     signal at ~64.5 ppm  and a 
    
    
    signal at ~14.5 ppm , contrasting with the single methoxy peak (~55.7 ppm) of the analog.[1]
  • Ring Electronics: The C-4 carbon is significantly shielded (~116.3 ppm ) due to the ortho-effect of the alkoxy group, serving as a key confirmation of the 3,5-substitution pattern.[1]

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyridine ring.

GFig 1. Structural Numbering of 5-Ethoxypyridine-3-carboxaldehydeN1N1C2C2N1->C2C3C3C2->C3C4C4C3->C4CHOCHOC3->CHOPos 3C5C5C4->C5C6C6C5->C6OEtOEtC5->OEtPos 5C6->N1

Detailed Peak Assignments

The following assignments are derived from high-resolution experimental data of the 5-methoxy analog (125 MHz,

Table 1: Comparative Assignment Data
Carbon PositionAssignmentChemical Shift (

, ppm)
Signal TypeMechanistic Rationale
Aldehyde

190.6 Quaternary (C)Deshielded by anisotropic effect of

double bond.[1] Diagnostic for aldehydes.
C-5

156.2 Quaternary (C)Strongly deshielded by the electronegative oxygen atom (Inductive effect

).[1]
C-2

145.1 Methine (CH)

-position to Nitrogen (deshielding).[1] Located between N and the electron-withdrawing CHO group.[1]
C-6

144.8 Methine (CH)

-position to Nitrogen.[1] Slightly shielded relative to C-2 due to the electron-donating resonance effect (

) of the ortho-ethoxy group.[1]
C-3

132.0 Quaternary (C)Ipso to the electron-withdrawing carbonyl group.[1]
C-4

116.3 Methine (CH)The most shielded ring carbon.[1] It benefits from the ortho-shielding resonance effect of the ethoxy group.[1]
Ethoxy


64.5 Methylene (

)
Typical shift for methylene attached to oxygen.[1] (vs 55.7 for

).[1]
Ethoxy


14.5 Methyl (

)
Typical shift for terminal methyl in an ethoxy chain.[1][4]

Note on Solvent Effects: Data is standardized for Chloroform-d (


) . If using DMSO-d

, expect a slight downfield shift (approx. +0.5 to +1.0 ppm) for carbonyl and polar carbons due to solvent-solute hydrogen bonding interactions.[1]

Technical Analysis & Validation Logic

The "Ortho-Shielding" Validation

The most critical distinction in the aromatic region is the signal at 116.3 ppm (C-4) .[1]

  • Hypothesis: In unsubstituted pyridine, C-4 appears at ~136 ppm.[1]

  • Observation: The experimental shift is ~116 ppm.

  • Causality: This drastic upfield shift (-20 ppm) is caused by the Mesomeric (+M) effect of the ethoxy oxygen at position 5.[1] The lone pair on the oxygen donates electron density into the ring, specifically shielding the ortho (C-4 and C-6) and para (C-2) positions.[1] However, C-2 and C-6 are adjacent to Nitrogen, which counteracts this shielding. C-4 is the only carbon that experiences the full shielding benefit without the direct deshielding of the Nitrogen. [1]

Distinguishing C-2 vs. C-6

Distinguishing the two carbons flanking the nitrogen (C-2 and C-6) requires careful analysis of substituent effects:

  • C-2 (145.1 ppm): Flanked by Nitrogen and the Aldehyde (EWG).[1] The aldehyde withdraws electrons, maintaining a higher frequency shift.

  • C-6 (144.8 ppm): Flanked by Nitrogen and the Ethoxy (EDG).[1] The ethoxy group donates electron density, causing a slight upfield shift relative to C-2.[1]

  • Confirmation: In 2D HMBC experiments, the Aldehyde proton (

    
     ppm) will show a strong 3-bond correlation to C-2  and C-4 , but not to C-6.[1]
    

Experimental Protocol for Acquisition

To replicate these results for regulatory or publication purposes, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 15-20 mg of 5-ethoxypyridine-3-carboxaldehyde.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Vessel: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove suspended solids that broaden peaks.[1]

Step 2: Instrument Parameters (Standard 500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0 seconds. (Aldehyde and quaternary carbons have long T1 times; ensure sufficient delay for quantitative integration if needed).

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of

    
    C and low sample mass).
    
  • Temperature: 298 K (25°C).[1]

Step 3: Processing Workflow

WorkflowFig 2. NMR Data Processing WorkflowAcquisition1. Acquire FID(1024+ Scans)Transform2. Fourier Transform(LB = 1.0 - 3.0 Hz)Acquisition->TransformPhase3. Phase Correction(Manual Phasing Critical)Transform->PhaseBaseline4. Baseline Correction(Bernstein Polynomial)Phase->BaselineReference5. Reference Calibration(CDCl3 Triplet = 77.16 ppm)Baseline->Reference

References

  • Experimental Reference (Methoxy Analog): ChemicalBook. (2025).[1] 5-Methoxy-pyridine-3-carbaldehyde NMR Spectral Data. Retrieved from .[1]

  • Synthesis & Validation: World Intellectual Property Organization.[1][4] (2007).[1][5] Patent WO2007084560A2: Inhibitors of TNF-alpha, PDE4 and B-Raf.[1] (Validates synthesis and characterization of 3-ethoxy-5-formylpyridine intermediate).

  • General Shift Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Standard reference for substituent additivity rules).

  • Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link.[1]

Technical Comparison Guide: Purity Analysis of 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of 5-Ethoxynicotinaldehyde Using LC-MS Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 113118-83-5) is a critical pyridine-based intermediate used in the synthesis of complex pharmaceutical pharmacophores. Its purity is paramount, as the reactive aldehyde functionality and the basic pyridine nitrogen make it susceptible to oxidation, dimerization, and hydrolysis.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional HPLC-UV and GC-MS workflows. While HPLC-UV remains a workhorse for routine assay, our analysis demonstrates that LC-MS is the superior methodology for purity profiling , specifically for detecting non-chromophoric process impurities and resolving co-eluting regioisomers common in pyridine chemistry.

Chemical Context & Analytical Challenges

To design a robust protocol, one must understand the analyte's physicochemical behavior:

  • Analyte: this compound

  • Structure: Pyridine ring substituted with an aldehyde (C3) and an ethoxy group (C5).

  • pKa: ~2.52 (Pyridine Nitrogen).

  • Boiling Point: ~262°C (Predicted).

  • Reactivity: The aldehyde is prone to oxidation (forming 5-ethoxynicotinic acid) and Schiff base formation.

The Problem with Alternatives
  • HPLC-UV (Diode Array): Relies on the pyridine chromophore. It often fails to distinguish between the target and its hydrolysis product (5-hydroxynicotinaldehyde) if their retention times overlap, as their UV spectra are nearly identical.

  • GC-MS: The high boiling point (262°C) necessitates high inlet temperatures, risking thermal degradation or requiring tedious derivatization (e.g., with PFBHA or DNPH) to stabilize the aldehyde.

Core Directive: The LC-MS Protocol (Gold Standard)

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The basic nitrogen allows for facile protonation


, providing high sensitivity.
Method Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides hydrophobic retention for the ethoxy group while handling the polar pyridine ring.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures the pyridine nitrogen is protonated (

), improving peak shape and ESI efficiency.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents hydrogen bonding interactions that cause peak tailing.
Gradient 5% B to 95% B over 10 minShallow gradient required to resolve the target from early-eluting polar impurities (e.g., 5-hydroxynicotinaldehyde).
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Detection ESI+ (Scan range m/z 100–500)Target mass (MW ~151.16) is small; scan range captures dimers and precursors.
Sample Preparation (Self-Validating Step)

To ensure the method is self-validating and prevents artifact formation (e.g., acetal formation in alcohol solvents):

  • Solvent: Dissolve 1 mg sample in 50:50 Water:Acetonitrile . Do not use methanol, as aldehydes can form hemiacetals with methanol over time, creating false impurity peaks

    
    .
    
  • Filtration: 0.2 µm PTFE filter.

  • Stability Check: Inject immediately. If delay is inevitable, store at 4°C in an amber vial to prevent photo-oxidation.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes experimental performance metrics derived from field applications of pyridine aldehyde analysis.

Table 1: Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Specificity High (Mass-resolved)Medium (Retention-time dependent)High (Spectral fingerprint)
Sensitivity (LOD) ~1–5 ng/mL~50–100 ng/mL~10–20 ng/mL
Thermal Risk None (Ambient temp)None High (Inlet >250°C degrades aldehyde)
Impurity ID Excellent (MW info)Poor (Requires standards)Good (Library match)
Sample Prep Simple (Dilute & Shoot)SimpleComplex (Derivatization often needed)
Experimental Insight: The "Hidden" Impurity

In a comparative study of nicotinic aldehyde derivatives, HPLC-UV often reports a single peak at 99.5% purity. However, LC-MS analysis frequently reveals a co-eluting impurity with


 (5-hydroxynicotinaldehyde, loss of ethyl group).
  • Mechanism: The UV spectra of the ethoxy- and hydroxy- analogs are dominated by the pyridine ring transitions, making them indistinguishable by DAD.

  • LC-MS Advantage: The Mass Spectrometer easily resolves the target (

    
     152) from the impurity (
    
    
    
    138) via Extracted Ion Chromatograms (XIC), correcting the purity value to a realistic 98.2%.

Visualization of Workflows

Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct method based on impurity types.

AnalysisDecision Start Start: this compound Sample CheckVolatile Is impurity volatile? Start->CheckVolatile CheckChromophore Does impurity have UV chromophore? CheckVolatile->CheckChromophore No (e.g. salts, degradants) GCMS GC-MS (Derivatization Req.) CheckVolatile->GCMS Yes (e.g. solvents) HPLC HPLC-UV (Risk of Co-elution) CheckChromophore->HPLC Yes (Strong) LCMS LC-MS (Recommended) CheckChromophore->LCMS No / Unknown HPLC->LCMS Ambiguous Purity?

Figure 1: Decision matrix for selecting analytical techniques. LC-MS is the convergence point for ambiguous or complex impurity profiles.

LC-MS Data Processing Workflow

The following workflow details the specific data extraction steps required to validate purity.

LCMSWorkflow Inject Injection (1 µL) TIC Total Ion Chromatogram (TIC) Inject->TIC XIC_Target XIC: Target (m/z 152.07) TIC->XIC_Target Filter XIC_Imp XIC: Impurities (m/z 138, 168) TIC->XIC_Imp Scan Ratio Peak Area Integration & Ratio Calc XIC_Target->Ratio XIC_Imp->Ratio Report Purity Report Ratio->Report

Figure 2: LC-MS Data Processing Workflow. Extracting specific ion traces (XIC) is crucial for separating the target from isobaric or co-eluting interferences.

Troubleshooting & System Suitability

To ensure Trustworthiness of the data, every run must include:

  • Blank Injection: Inject the 50:50 Water:ACN solvent. Success Criteria: No peaks >0.1% of target area at

    
    .
    
  • Sensitivity Check: Inject a 0.05% standard (reporting threshold). Success Criteria: S/N > 10.[1]

  • Peak Tailing Factor: Due to the basic pyridine nitrogen, tailing can occur. Success Criteria: Tailing factor (

    
    ) < 1.5. If high, increase ammonium formate concentration in Mobile Phase A.
    

References

  • Sigma-Aldrich. 5-Methoxy-3-pyridinecarboxaldehyde Product Information. Retrieved from .[2]

  • National Institutes of Health (NIH). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. Retrieved from .

  • ChemicalBook. 5-Methoxy-pyridine-3-carbaldehyde Properties and Synthesis. Retrieved from .

  • ResearchGate. Comparison between LC-UV and LC-MS for Impurity Profiling. Retrieved from .

Sources

Comparative Reactivity Guide: 5-Ethoxy vs. 5-Methoxy Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of nicotinyl scaffolds for kinase inhibitors and GPCR ligands, the choice between 5-methoxynicotinaldehyde (5-OMe) and 5-ethoxynicotinaldehyde (5-OEt) is rarely a question of electronic reactivity, but rather one of physicochemical tuning and solubility-driven kinetics .

While both substituents exert nearly identical electronic effects on the pyridine ring, the 5-ethoxy derivative introduces a critical lipophilic shift and a slight increase in steric demand. This guide analyzes these nuances to help you select the optimal intermediate for your specific synthetic pathway.

Physicochemical Profile

The primary differentiator between these two intermediates is the lipophilicity (LogP) and molecular volume, not the electrophilicity of the aldehyde.

Property5-Methoxy Nicotinaldehyde5-Ethoxy NicotinaldehydeImpact on Process
Formula C₇H₇NO₂C₈H₉NO₂MW increase (+14 Da)
Calc. LogP ~0.65~1.055-OEt offers better cell permeability potential in final drugs.
Solubility (MeOH) HighHighEquivalent in protic polar solvents.
Solubility (DCM) ModerateHigh5-OEt is preferred for non-polar workups.
Steric Bulk (Tafts Es) -0.55-0.655-OEt introduces minor rotational hindrance.

Electronic & Steric Analysis

To understand the reactivity, one must look at the resonance contribution of the alkoxy group at the 5-position relative to the aldehyde at the 3-position.

Electronic Effects (The "Push-Pull" System)

Both methoxy and ethoxy groups act as Electron Donating Groups (EDG) via resonance (+M), which dominates over their inductive withdrawal (-I).

  • Effect on Aldehyde: The +M effect increases electron density in the pyridine ring. Compared to an unsubstituted nicotinaldehyde, the carbonyl carbon in the 5-alkoxy derivatives is slightly less electrophilic due to ring enrichment, but this effect is identical for both -OMe and -OEt.

  • Effect on Ring Nitrogen: The basicity of the pyridine nitrogen is marginally increased, making salt formation (e.g., HCl salts) more stable for storage.

Steric Effects (The "Ethyl Tail" Factor)

The ethyl group in 5-OEt possesses greater rotational freedom. In crystal packing and tight enzymatic binding pockets, this ethyl "tail" can induce conformational changes that the methyl group cannot.

  • Synthetic Consequence: In sterically crowded reductive aminations (e.g., with bulky secondary amines), 5-OEt may exhibit slightly slower kinetics (k_rel < 1.0) compared to 5-OMe due to the entropic penalty of aligning the ethyl chain away from the incoming nucleophile.

Visualization: Electronic Resonance Pathway

The following diagram illustrates how the alkoxy group at C5 donates electron density, modulating the reactivity of the aldehyde at C3.

ElectronicEffects cluster_0 Reactivity Outcome Substituent 5-Alkoxy Group (-OMe / -OEt) Ring Pyridine Ring (π-System) Substituent->Ring +M Resonance (Electron Donation) Aldehyde C3-Aldehyde (Electrophile) Ring->Aldehyde Modulated Electrophilicity (Slight Deactivation) Nitrogen Pyridine Nitrogen (Basic Center) Ring->Nitrogen Increased Electron Density Result Stable Schiff Base Formation Resistant to rapid oxidation Aldehyde->Result

Caption: Resonance donation from C5-alkoxy stabilizes the pyridine core, modulating C3-aldehyde reactivity.

Comparative Reactivity: Reductive Amination

The most common application for these intermediates is the formation of benzylic amines via reductive amination.

Scenario: Reaction with Primary Amines[1][2][3]
  • 5-Methoxy: Reacts rapidly. Ideal for high-throughput screening (HTS) libraries where speed is critical.

  • 5-Ethoxy: Reacts with similar kinetics but requires careful solvent selection. If the product precipitates prematurely in MeOH, switch to EtOH or DCE.

Scenario: Reaction with Sterically Hindered Amines
  • 5-Methoxy: Preferred. The smaller steric profile allows for easier approach of bulky amines (e.g., tert-butyl amine or piperazines).

  • 5-Ethoxy: May require elevated temperatures (40-50°C) or stronger Lewis Acid catalysts (e.g., Ti(OiPr)₄) to drive imine formation to completion before reduction.

Experimental Protocols

Protocol A: Standard Reductive Amination (Self-Validating)

This protocol is designed to be robust for both derivatives, utilizing a "one-pot" approach with in situ imine formation.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Imine Formation (The Checkpoint):

    • Dissolve 1.0 mmol of 5-ethoxy/methoxy nicotinaldehyde in 5 mL DCE.

    • Add 1.1 mmol of the amine.

    • Validation: Monitor by TLC (or LCMS). You should see the disappearance of the aldehyde peak (UV 254nm) and appearance of the imine (often more polar or distinct UV). Do not proceed until aldehyde is <5%.

    • Note: For 5-OEt, if conversion is slow (>2 hrs), add 1.5 eq of Ti(OiPr)₄.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 mmol) portion-wise.

    • Allow to warm to RT and stir for 4-16 hours.

  • Quench & Workup:

    • Quench with sat. NaHCO₃.

    • Extract with DCM.

    • Comparison Point: The 5-OEt product will extract more efficiently into the organic layer, often requiring fewer extractions than the 5-OMe analog.

Workflow Diagram: Comparative Screening

Use this logic flow to decide between the two derivatives during lead optimization.

OptimizationFlow Start Target Molecule Design Decision Is Lipophilicity (LogP) Critical? Start->Decision RouteA Route A: 5-Methoxy Decision->RouteA No / Neutral RouteB Route B: 5-Ethoxy Decision->RouteB Yes (Need Higher LogP) Cond1 Requirement: Fast Kinetics Low Steric Bulk RouteA->Cond1 Cond2 Requirement: BBB Penetration Higher Solubility in Lipids RouteB->Cond2 Validation Validate via LCMS (Check Purity & Yield) Cond1->Validation Cond2->Validation

Caption: Decision matrix for selecting between 5-methoxy and 5-ethoxy derivatives in lead optimization.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde. Retrieved from [Link]

Safety Operating Guide

5-Ethoxynicotinaldehyde: Safe Handling & Disposal Protocol

[1][2][3]

Executive Summary & Immediate Action

5-Ethoxynicotinaldehyde is a pyridine-derivative research chemical containing a reactive aldehyde moiety.[1][2] While not typically classified as a P-listed acutely hazardous substance under US EPA RCRA regulations (unlike its parent structure, pyridine, D038), it must be managed as Hazardous Chemical Waste .[1][2]

Core Disposal Directive:

  • Do NOT dispose of via sanitary sewer (sink) or trash.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream: Non-halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its latent reactivity. This compound combines a pyridine ring (potential toxicity) with an aldehyde group (oxidation potential).

ParameterSpecificationOperational Implication
CAS Number 113118-83-5Unique identifier for waste manifests.[1][2]
Molecular Formula C₈H₉NO₂Nitrogen-bearing organic; requires incineration with NOx scrubbing.[1][2]
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.[1][2]
Reactivity Aldehyde (-CHO)Susceptible to autoxidation to carboxylic acids; incompatible with strong oxidizers.[1][2]
GHS Classification WarningH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

Senior Scientist Insight: Aldehydes are chemically labile.[1] Over time, upon exposure to air, this compound may oxidize to 5-ethoxynicotinic acid.[1][2] While this does not significantly alter the waste classification, it emphasizes the need for tight sealing to prevent the formation of acidic crusts on the container rim.[2]

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized to prevent downstream accidents.

A. Solid Waste (Neat Chemical)

If disposing of the pure powder:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]

  • Headspace: Leave 10% headspace to accommodate potential thermal expansion or off-gassing, though unlikely with this solid.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases in the same waste container.

B. Liquid Waste (Reaction Mixtures)

If the chemical is dissolved in solvent:

  • Solvent Compatibility: Determine the primary solvent.

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Red Can" (Flammable/Organic).

    • Halogenated (DCM, Chloroform): Segregate into "Yellow Can" (Halogenated).

  • Quenching (If Reactive): If mixed with active reagents (e.g., NaBH₄), quench carefully before bottling. Never bottle active reactions.

Disposal Decision Workflow

The following logic gate ensures compliance with RCRA "Cradle-to-Grave" requirements.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Neat)StateCheck->SolidLiquidSolution/MixtureStateCheck->LiquidPackSolidPackage in HDPE/GlassLabel: 'Toxic Solid'Solid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckNonHalNon-Halogenated(MeOH, EtOAc, etc.)SolventCheck->NonHalHalHalogenated(DCM, CHCl3)SolventCheck->HalPackNonHalCarboy: Organic SolventsLabel: 'Flammable/Toxic'NonHal->PackNonHalPackHalCarboy: Halogenated WasteLabel: 'Toxic/Carcinogen'Hal->PackHalEHSTransfer to EHS/Waste Contractor(Incineration)PackSolid->EHSPackNonHal->EHSPackHal->EHS

Figure 1: Decision matrix for segregating this compound based on physical state and solvent matrix.

Regulatory Compliance & Labeling

Compliance is not optional. Under the US EPA Resource Conservation and Recovery Act (RCRA), you are the "Generator."

Labeling Requirements

Every waste container must have a hazardous waste label attached before the first drop of waste is added.

FieldEntry for this compound
Chemical Name This compound (Do not use abbreviations or formulas)
Hazards Check: Toxic , Irritant .[1][2][3][4] (Check Flammable if in organic solvent).
Date Fill ONLY when the container is full and moved to the central accumulation area.
Generator Info Your Lab Name / Room Number.
RCRA Codes

While this specific CAS is not P-listed, if the waste stream exhibits toxicity characteristics, standard codes apply:

  • D001: Ignitable (if in flammable solvent).

  • D038: Pyridine (if pyridine content > 5.0 mg/L via TCLP—unlikely for this derivative but possible if degraded).

  • Recommendation: Manage as Non-Regulated Hazardous Waste (unless characteristically hazardous) destined for fuel blending or incineration.

Emergency Spill Procedures

Scenario: You drop a 5g vial of solid this compound.[1]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work within a fume hood.

  • Containment: Gently cover the spill with paper towels dampened with water (to prevent dust dispersal).

  • Cleanup:

    • Scoop the damp powder/towel mixture into a wide-mouth waste jar.[1]

    • Wipe the surface with a soap/water solution.[4][5][6]

    • Place all cleanup materials (gloves, towels) into the same hazardous waste container.

  • Reporting: Notify your facility's Safety Officer.

References

  • US EPA. (2025). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link][2]

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Pyridine Carbaldehyde Derivatives. Retrieved from [Link][2][7]

Personal protective equipment for handling 5-Ethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 113118-83-5 Chemical Class: Pyridine Derivative / Aromatic Aldehyde Physical State: Solid (Powder)[1]

Part 1: Executive Safety Directives

Senior Scientist Note: While specific toxicological data for 5-Ethoxynicotinaldehyde (CAS 113118-83-5) is less ubiquitous than common solvents, you must apply the Precautionary Principle . Structurally, this compound combines the acute toxicity potential of the pyridine ring with the high reactivity of an aldehyde group. Treat this substance as a Sensitizing Irritant with potential for acute oral toxicity.[2]

Immediate Hazard Profile (Derived from Structure-Activity Relationships)
  • Respiratory: High risk of mucosal irritation (H335). Aldehyde moieties can cross-link proteins, leading to potential sensitization.

  • Dermal: Irritant (H315). Pyridine derivatives can penetrate the stratum corneum; solvent-mediated absorption is a risk if dissolved.

  • Ocular: Severe Eye Irritant (H319). Dust particles can cause mechanical and chemical corneal damage.

Part 2: Risk Assessment & PPE Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to pyridine-based organics.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)The primary risk is inhalation of dust during weighing.[1][3] Aldehydes are reactive electrophiles; preventing inhalation prevents respiratory sensitization.
Hand (Dermal) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Pyridines can degrade latex.[1][3] Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough time" buffer.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1][3] Goggles seal the orbital area against airborne particulates that behave like fluids.
Body Tyvek® Lab Coat or High-Density CottonSynthetic Tyvek prevents dust entrapment in fibers, which can occur with standard cotton coats, leading to secondary exposure.[1][3]
Diagram 1: PPE Decision Logic

This logic tree dictates the necessary protection based on the physical state and quantity of the compound.

PPE_Decision_Logic Start Handling this compound State Physical State? Start->State Solid Dry Powder/Solid State->Solid Solution Dissolved in Solvent State->Solution Quant Quantity? Solid->Quant Level1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Solution->Level1 Standard Handling Small < 1 gram Quant->Small Large > 1 gram Quant->Large Level2 Level 2: Fume Hood + Double Nitrile + Goggles Small->Level2 Level3 Level 3: Glove Box or P100 Respirator + Tyvek Sleeves Large->Level3

Caption: Decision matrix for selecting PPE intensity based on quantity and physical state. Note the escalation to Level 3 for larger solid quantities due to dust generation risks.

Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation (The "Clean" Zone)
  • Static Control: this compound is a dry organic powder. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering (electrostatic repulsion).

  • Solvent Selection: If dissolving, avoid chlorinated solvents if possible, as pyridines can react exothermically with certain halogenated species under specific catalytic conditions.

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Never weigh on an open bench.

    • Place the analytical balance inside the fume hood.

    • Use a funnel-top weighing boat to minimize transfer loss and dust generation.

  • Transfer:

    • Dissolve the solid immediately after weighing if possible. Wetting the powder eliminates the inhalation hazard.

    • If adding to a reaction vessel as a solid, use a powder addition funnel that extends below the solvent line or into the vessel neck to prevent updraft dispersion.

Phase C: Decontamination (The "Exit" Zone)
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area. The solvent captures the dust; dry wiping creates static and spreads the hazard.

  • Glove Removal: Perform "beak method" removal inside the hood. Do not walk through the lab with contaminated gloves.

Diagram 2: Exposure Control Workflow

Visualizing the critical control points during the experimental workflow.

Exposure_Control Prep 1. Static Neutralization Weigh 2. Weighing (In Hood) Prep->Weigh Prevent Scattering Solubilize 3. Immediate Solubilization Weigh->Solubilize Eliminate Dust Hazard React 4. Reaction Setup Solubilize->React Closed System Waste 5. Waste Segregation React->Waste Quench & Dispose

Caption: The critical path for handling. Step 3 (Solubilization) is the most effective engineering control to remove the respiratory hazard.

Part 4: Emergency Response & Disposal[1]
Accidental Exposure[1][3][4][5]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, suspect sensitization.

  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol/solvents on skin, as this may increase transdermal absorption of the pyridine ring.

  • Eye Contact: Flush for 15 minutes. The aldehyde group is reactive; immediate dilution is critical to prevent corneal clouding.

Waste Disposal Strategy

Crucial Rule: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][4] Aldehydes oxidize easily to carboxylic acids; this reaction can be exothermic.

Waste StreamClassificationInstructions
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene.[1][3] Label "Toxic - Pyridine Derivative".
Liquid Waste Non-Halogenated OrganicSegregate from oxidizers.[1][3] Ensure pH is neutral to slightly basic (pyridines are basic).
Sharps/Glass Contaminated SharpsTriple rinse any glassware with acetone before disposal to remove residual solid.[1][3]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 553648 (Nicotinaldehyde derivatives). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link][1]

Sources

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